2-Amino-3-(dimethylamino)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-N,3-N-dimethylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWGIOMHENHMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671894 | |
| Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-74-4 | |
| Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Amino-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the novel pyrazine derivative, 2-Amino-3-(dimethylamino)pyrazine. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the prevalence of the aminopyrazine scaffold in pharmacologically active molecules. This document outlines a proposed synthetic pathway via nucleophilic aromatic substitution, along with detailed, albeit predicted, characterization data. The provided experimental protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for researchers.
Introduction
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The pyrazine ring system is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of amino and substituted amino groups onto the pyrazine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the synthesis and characterization of this compound, a compound with potential for further elaboration in drug discovery programs.
Synthesis Pathway
The proposed synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method for forming carbon-nitrogen bonds on electron-deficient aromatic rings is well-suited for the pyrazine system. The starting material, 2-Amino-3-chloropyrazine, is commercially available. The chloro substituent at the 3-position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrazine ring.
The reaction involves the displacement of the chloride ion by dimethylamine, a readily available secondary amine. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization.
Synthesis of this compound
Materials:
-
2-Amino-3-chloropyrazine
-
Dimethylamine (e.g., 2 M solution in THF or as a gas)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Sodium sulfate or Magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-chloropyrazine (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine in THF (2.0 - 3.0 eq) to the cooled solution. If using dimethylamine gas, it can be bubbled through the solution.
-
(Optional) Add triethylamine (1.1 eq) to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization of this compound
The following are standard protocols for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Identify characteristic absorption bands corresponding to functional groups present in the molecule.
-
-
Melting Point Determination:
-
Place a small amount of the crystalline product in a capillary tube.
-
Determine the melting point range using a standard melting point apparatus.
-
Characterization Data (Predicted)
Disclaimer: Extensive searches of available chemical literature and databases did not yield experimental characterization data for this compound. The following data is predicted based on the chemical structure and comparison with analogous compounds. Experimental verification is required.
| Parameter | Predicted Value |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.5-7.7 (d, 1H, pyrazine-H), ~7.3-7.5 (d, 1H, pyrazine-H), ~4.5-5.0 (br s, 2H, -NH₂), ~2.8-3.0 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~150-155 (C), ~140-145 (C), ~125-130 (CH), ~120-125 (CH), ~40-45 (2 x CH₃) |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₆H₁₁N₄⁺: 139.10; found: 139.1 |
| IR (ATR, cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2800 (C-H stretch), ~1620-1580 (C=N, C=C stretch), ~1300-1200 (C-N stretch) |
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties of 2-Amino-3-(dimethylamino)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(dimethylamino)pyrazine, a substituted pyrazine derivative, presents a scaffold of interest in medicinal chemistry and materials science. Pyrazine and its analogs are known to exhibit a range of biological activities, making a thorough understanding of their physicochemical properties essential for predicting their behavior in biological systems and for guiding the development of new molecular entities. This technical guide provides a summary of the known and predicted physicochemical properties of this compound and outlines standard experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for this compound is limited, predicted values provide a valuable starting point for research and development.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Data Type |
| Molecular Formula | C₆H₁₀N₄ | - |
| Molecular Weight | 138.17 g/mol | Calculated |
| Appearance | White to off-white solid | Experimental |
| Melting Point | Not available | - |
| Boiling Point | 271.3 ± 40.0 °C | Predicted[1] |
| Density | 1.189 ± 0.06 g/cm³ | Predicted[1] |
| Water Solubility | Not available | - |
| pKa | 4.44 ± 0.10 | Predicted[1] |
| LogP | Not available | - |
| CAS Number | 89488-74-4 | - |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid compound.
Protocol: Capillary Method [1][2][3]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. For small sample sizes, a micro-boiling point determination is appropriate.
Protocol: Micro-Boiling Point (Siwoloboff Method) [4][5][6][7]
-
Sample Preparation: A small amount of the liquid (a few microliters) is placed in a small-diameter test tube (e.g., a Durham tube).
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
Solubility is a critical parameter influencing bioavailability and formulation. Qualitative and quantitative methods can be employed.
Protocol: Qualitative Solubility Testing [8][9][10]
-
Solvent Selection: A range of solvents of varying polarity is used, typically including water, ethanol, acetone, diethyl ether, and hexane.
-
Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
Protocol: Quantitative Solubility (Shake-Flask Method)
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration [11][12][13][14][15]
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.
Protocol: Shake-Flask Method [16][17][18][19][20]
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualization of Experimental Workflow
The determination of these physicochemical properties follows a logical workflow. The following diagram illustrates a general process for the characterization of a novel compound like this compound.
Caption: General workflow for determining the physicochemical properties of a compound.
Biological Context and Future Directions
While specific biological activities for this compound have not been extensively reported, the pyrazine scaffold is present in numerous biologically active molecules. Derivatives of aminopyrazines have been investigated for various therapeutic applications, including as inhibitors of bacterial enzymes and for their potential in cancer therapy.[21][22] The physicochemical data presented in this guide are fundamental for any future investigation into the biological activity of this compound. Further experimental determination of the properties outlined herein is strongly encouraged to build a comprehensive profile of this compound and to facilitate its potential development in various scientific fields.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. chymist.com [chymist.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. scribd.com [scribd.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asdlib.org [asdlib.org]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
In-Depth Technical Guide: 2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-(dimethylamino)pyrazine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the public domain, the following table summarizes key computed and available data for the compound and its close structural analogs. This information is crucial for understanding its behavior in various experimental settings.
| Property | Value / Information | Source |
| CAS Number | 89488-74-4 | [1][2] |
| Molecular Formula | C₆H₁₀N₄ | Inferred |
| Molecular Weight | 138.17 g/mol | Inferred |
| Synonyms | N,N-dimethyl-pyrazine-2,3-diamine | Inferred |
| Purity | Commercially available up to 95% | [3] |
Reference Data for Structurally Similar Compounds:
| Property | 2-Amino-3-(methylamino)pyrazine | 2-(Dimethylamino)pyrazine |
| CAS Number | 84996-40-7 | 5214-29-9 |
| Molecular Weight | 124.14 g/mol | 123.16 g/mol |
| PSA | 63.8 Ų | - |
| XLogP3 | -0.2 | - |
| Density | 1.271 g/cm³ | - |
| Flash Point | 142.2 °C | - |
| Refractive Index | 1.665 | - |
| Source | [4][5] | [6] |
Synthesis and Experimental Protocols
A general synthetic approach can be inferred from procedures for similar compounds. For instance, the synthesis of 2-Amino-3,5-dicyano-6-(dimethylamino)pyrazine starts from 2-amino-6-chloro-3,5-dicyanopyrazine. This suggests that a potential route to this compound could involve the reaction of a 2-amino-3-halopyrazine with dimethylamine.
General Experimental Protocol for Amination of Halogenated Pyrazines (Illustrative):
This protocol is a generalized procedure based on the synthesis of similar aminopyrazine derivatives and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-Amino-3-halopyrazine (e.g., 2-Amino-3-chloropyrazine)
-
Dimethylamine solution (e.g., 40% in water or in a suitable organic solvent)
-
Suitable solvent (e.g., THF, DMF, or ethanol)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-amino-3-halopyrazine in a suitable solvent.
-
Add an excess of dimethylamine solution to the reaction mixture.
-
If necessary, add a base to scavenge the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (NMR, MS) to confirm its identity and purity.
Logical Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not publicly available. However, data for the closely related 2-Amino-3-(methylamino)pyrazine can be used as a reference for characterization.
Reference Spectroscopic Data for 2-Amino-3-(methylamino)pyrazine (CAS 84996-40-7):
| Data Type | Values |
| ¹H NMR (DMSO-d₆) | δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz)[4] |
| Mass Spectrometry (ESI) | m/z 125 [M+H]⁺[4] |
For this compound, one would expect to see a singlet for the two methyl groups of the dimethylamino substituent in the ¹H NMR spectrum, and the molecular ion peak in the mass spectrum should correspond to its molecular weight (138.17 g/mol ).
Applications in Drug Development
Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. The presence of amino and substituted amino groups on the pyrazine ring can significantly influence the biological activity of these molecules.
While specific pharmacological studies on this compound are not extensively reported, its structure suggests potential for exploration in several therapeutic areas. The 2,3-diaminopyrazine scaffold is a key feature in various biologically active molecules.
Potential Areas of Investigation:
-
Kinase Inhibitors: The aminopyrazine core is present in numerous kinase inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various kinases implicated in cancer and other diseases.
-
Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents. The compound could be screened against a panel of pathogenic microbes to assess its antimicrobial potential.
-
Central Nervous System (CNS) Agents: The pyrazine nucleus is also found in compounds with CNS activity. The lipophilicity and hydrogen bonding capabilities of this molecule might allow it to cross the blood-brain barrier, making it a candidate for CNS drug discovery programs.
Drug Discovery Workflow:
Caption: A conceptual workflow for the evaluation of this compound in a drug discovery context.
Conclusion
This compound is a pyrazine derivative with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a summary of available information and outlines potential avenues for its synthesis and biological evaluation. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations into the properties and applications of this compound. Further research is needed to fully elucidate its chemical, physical, and biological characteristics.
References
- 1. 2-amino-3-(dimethylamino) Pyrazine - Cas No: 89488-74-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. This compound [bojnsci.com]
- 3. 67310-56-9[1-(5-Hydroxypyridin-2-yl)ethanone 97%]- Jizhi Biochemical [acmec.com.cn]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Solubility of 2-Amino-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Amino-3-(dimethylamino)pyrazine, a key consideration for its application in pharmaceutical research and development. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized protocol for its experimental determination using the widely accepted isothermal shake-flask method.[1] Detailed methodologies, from solvent selection to analytical quantification, are presented to guide researchers in generating reliable and reproducible solubility profiles. Furthermore, this guide offers a framework for data presentation and a logical approach to solvent system selection, crucial for formulation development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability of a potential drug candidate. For a compound like this compound, understanding its solubility in various solvents is paramount for several reasons:
-
Bioavailability: Poor aqueous solubility can lead to low absorption and bioavailability, hindering the therapeutic efficacy of a drug.
-
Formulation Development: Knowledge of solubility in different solvent systems, including aqueous buffers and organic solvents, is essential for creating stable and effective dosage forms, such as oral solutions, injectables, or solid dispersions.
-
Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, impacting yield and purity.
-
In Vitro Assays: The reliability of in vitro biological assays is dependent on the compound being fully dissolved in the assay medium to ensure accurate measurement of its activity.
Given the importance of this parameter, a systematic approach to determining the solubility of this compound is crucial for its advancement as a potential therapeutic agent.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal saturation shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[2][3] The following protocol provides a step-by-step guide for measuring the solubility of this compound in various solvents.
2.1. Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A range of solvents relevant to pharmaceutical development should be selected. Examples include:
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[4][5][6]
-
2.2. Experimental Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4][9] A calibration curve should be prepared using standard solutions of the compound to ensure accurate quantification.[6]
2.3. Data Analysis
The solubility (S) is calculated using the following formula:
S = C_diluted × Dilution Factor
Where:
-
C_diluted is the concentration of the diluted sample measured by the analytical instrument.
-
Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.
The results should be expressed in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask solubility determination process.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Data Presentation
As no specific solubility data for this compound is publicly available, the following table presents a template for organizing experimentally determined data. For illustrative purposes, example data for a structurally related compound, 2-amino-3-chloropyrazine, is included and should be considered as a placeholder.
Table 1: Illustrative Solubility Data of a Pyrazine Derivative at 298.15 K (Example Only)
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Mole Fraction (x 10⁻³) |
| Water | Data | Data | Data |
| PBS (pH 7.4) | Data | Data | Data |
| Methanol | Data | Data | Data |
| Ethanol | Data | Data | Data |
| Isopropanol | Data | Data | Data |
| Acetonitrile | Data | Data | Data |
| Dimethyl Sulfoxide (DMSO) | Data | Data | Data |
| PEG 400 | Data | Data | Data |
Note: The data in this table is for illustrative purposes only and does not represent the actual solubility of this compound. Researchers should populate this table with their own experimental findings.
Logical Framework for Solvent Selection
The selection of appropriate solvents for solubility screening and formulation development can be guided by a logical decision-making process. The following diagram outlines a potential framework.
Caption: Decision Tree for Solvent Selection in Formulation.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a robust experimental framework to generate this critical information. The detailed protocol for the isothermal shake-flask method, coupled with a structured approach to data presentation and solvent selection, offers a comprehensive resource for scientists and drug development professionals. Accurate determination of the solubility profile of this compound is a crucial step in unlocking its therapeutic potential and advancing its development from a promising molecule to a viable clinical candidate.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
- 4. improvedpharma.com [improvedpharma.com]
- 5. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-Amino-3-(dimethylamino)pyrazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of 2-Amino-3-(dimethylamino)pyrazine is not publicly available. This guide provides a comprehensive framework based on the known thermal behavior of related pyrazine derivatives and standard analytical protocols. The data presented herein is representative and should be used as a reference for designing experimental studies for the target compound.
Introduction
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are integral to the fields of flavor chemistry, materials science, and pharmaceuticals. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application. In the context of drug development, understanding the thermal degradation profile of an active pharmaceutical ingredient (API) like this compound is paramount for ensuring its safety, efficacy, and shelf-life.
This technical guide outlines the standard methodologies for assessing the thermal stability and degradation of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a hypothetical degradation profile and plausible decomposition pathways based on the analysis of structurally similar compounds.
Experimental Protocols
The following sections detail the standard experimental procedures for conducting TGA and DSC analyses, which are fundamental to characterizing the thermal properties of a compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the material.
Methodology:
-
Instrument Calibration: The TGA instrument, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments Discovery SDT650, is calibrated for mass and temperature using certified reference materials.[1][2]
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina.[2]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[1][2]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[3]
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass. The derivative of the TGA curve (DTG) is used to identify the temperatures at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[4]
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards, such as indium.
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a purge gas flow rate of around 20 mL/min to ensure an inert environment and prevent oxidation.[5]
-
Heating Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).[5]
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Key parameters such as the onset temperature, peak temperature, and enthalpy of transitions are determined.
Hypothetical Thermal Stability and Degradation Profile
In the absence of specific experimental data for this compound, this section provides a representative thermal profile based on the known behavior of aminopyrazines and other heterocyclic compounds.[6]
Data Presentation
The following tables summarize the expected quantitative data from TGA and DSC analyses of a compound with the structure of this compound.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Weight Loss (%) | Key Decomposition Stage |
| 150 - 250 | ~5 - 10 | Initial decomposition, potential loss of dimethylamino group. |
| 250 - 400 | ~40 - 60 | Major decomposition of the pyrazine ring. |
| > 400 | ~30 - 50 (Residue) | Formation of carbonaceous residue. |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
| Melting | ~100 - 120 | ~110 - 130 | Endothermic | Sharp peak indicating melting of the crystalline solid. |
| Decomposition | ~200 - 220 | ~240 - 260 | Exothermic | Broad peak indicating the onset of thermal degradation. |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible thermal degradation pathway.
Caption: Experimental workflow for thermal analysis.
Caption: Plausible thermal degradation pathway.
Conclusion
While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols are standard in the pharmaceutical industry for assessing the thermal stability and degradation profiles of new chemical entities. The representative data and hypothetical degradation pathway serve as a valuable starting point for researchers. It is strongly recommended that experimental studies be conducted to obtain precise data for this specific compound to ensure its quality and stability in any application.
References
A Technical Guide to Quantum Chemical Calculations for 2-Amino-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Amino-3-(dimethylamino)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and computational studies on this exact molecule are not extensively available in published literature, this document outlines a robust, standardized protocol based on established computational methodologies for similar pyrazine derivatives. The guide details theoretical principles, computational methods, and the interpretation of calculated parameters, including optimized molecular geometry, vibrational frequencies, electronic properties, and NMR spectra. All quantitative data presented herein is illustrative and serves to provide a framework for future computational studies on this molecule. Detailed experimental protocols and a visual workflow for the computational process are provided to aid researchers in designing and executing their own theoretical investigations.
Introduction
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] Understanding the relationship between the molecular structure and the physicochemical properties of these compounds is paramount for the rational design of new drugs and materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for gaining insights into the geometric, electronic, and spectroscopic features of molecules at the atomic level.[2][3]
This guide focuses on the theoretical investigation of this compound. The presence of amino and dimethylamino substituents on the pyrazine ring is expected to significantly influence its electronic distribution, reactivity, and potential for intermolecular interactions. Through detailed computational analysis, it is possible to predict and understand these properties, thereby guiding synthetic efforts and functional assays.
Computational Workflow
The process of performing quantum chemical calculations for a molecule like this compound follows a standardized workflow. This ensures reproducibility and allows for the systematic analysis of various molecular properties. The general workflow is depicted in the diagram below.
Caption: A generalized workflow for quantum chemical calculations.
Experimental Protocols: Computational Details
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical level, which includes the computational method (functional) and the atomic orbital basis set. The following protocol is a standard and widely accepted approach for molecules of this type, based on methodologies reported for similar pyrazine derivatives.[4][5]
3.1. Software
All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16). Data analysis and visualization can be carried out with GaussView, Chemcraft, and other relevant software.
3.2. Geometry Optimization
The initial molecular structure of this compound can be built using a molecular editor. A full geometry optimization is then performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing C, H, and N atoms. The optimization process is continued until the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached.
3.3. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To compute the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.
3.4. Electronic Property Calculations
Several key electronic properties can be calculated from the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap (ELUMO - EHOMO) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
3.5. NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors for 1H and 13C atoms. The calculations are typically performed at the B3LYP/6-311++G(d,p) level. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Illustrative Quantitative Data
The following tables present illustrative quantitative data for this compound, as would be obtained from the computational protocols described above. Note: This data is hypothetical and intended for demonstration purposes pending actual computational studies on this molecule.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.340 | C6-N1-C2 | 117.5 |
| C2-N(amino) | 1.365 | N1-C2-C3 | 122.0 |
| C2-C3 | 1.420 | C2-C3-N(dimethylamino) | 120.5 |
| C3-N(dimethylamino) | 1.380 | C2-C3-C4 | 119.0 |
| C3-C4 | 1.415 | C3-C4-N5 | 121.5 |
| C4-N5 | 1.335 | C4-N5-C6 | 118.0 |
| N5-C6 | 1.338 | N5-C6-N1 | 122.0 |
| C6-N1 | 1.342 | H-N(amino)-C2 | 115.0 |
| N(dimethylamino)-C(methyl) | 1.450 | C(methyl)-N(dimethylamino)-C(methyl) | 112.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative, selected modes)
| Mode Description | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |
| N-H (amino) symmetric stretch | 3450 | 3336 |
| N-H (amino) asymmetric stretch | 3560 | 3442 |
| C-H (methyl) stretch | 3010 | 2911 |
| C=N/C=C ring stretch | 1610 | 1557 |
| N-H (amino) scissoring | 1580 | 1528 |
| C-N (dimethylamino) stretch | 1350 | 1305 |
| Pyrazine ring breathing | 1020 | 986 |
Table 3: Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap | 4.6 eV |
| Dipole Moment | 2.5 Debye |
Table 4: Calculated 13C and 1H NMR Chemical Shifts (Illustrative, referenced to TMS)
| Atom | Calculated δ (ppm) | Atom | Calculated δ (ppm) |
| C2 | 155.2 | H (amino) | 5.8 |
| C3 | 148.5 | H (C4) | 7.9 |
| C4 | 130.1 | H (C6) | 8.1 |
| C6 | 135.8 | H (methyl) | 3.1 |
Interpretation of Results and Applications
-
Molecular Geometry: The optimized bond lengths and angles provide a detailed 3D structure of the molecule. Deviations from standard values can indicate electronic effects such as resonance and hyperconjugation.
-
Vibrational Spectroscopy: The calculated vibrational frequencies can be used to assign and interpret experimental IR and Raman spectra, providing a fingerprint of the molecule's structure.
-
Electronic Properties: The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The MEP map identifies regions prone to electrophilic or nucleophilic attack, which is vital for understanding reaction mechanisms and intermolecular interactions.
-
NMR Spectroscopy: Predicted NMR chemical shifts are invaluable for confirming the molecular structure by comparing them with experimental NMR data.
For drug development professionals, these computational insights can guide the design of analogs with improved binding affinity, metabolic stability, or other desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For materials scientists, understanding the electronic properties can aid in the development of new materials with specific optical or electronic characteristics.
Conclusion
This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the detailed computational protocols, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. While the quantitative data presented is illustrative, it serves as a template for what can be achieved through rigorous theoretical analysis. Such computational studies are a powerful, cost-effective complement to experimental work, accelerating the discovery and development of new chemical entities in both pharmaceutical and material science domains.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Analysis of 2-Amino-3-(dimethylamino)pyrazine Crystal Structure: A Technical Overview
An in-depth examination of the crystallographic data and experimental procedures for 2-Amino-3-(dimethylamino)pyrazine remains challenging due to the absence of publicly available, specific crystal structure data for this compound. While extensive searches have been conducted, no definitive crystallographic information, such as unit cell parameters, bond lengths, or angles, for this compound could be retrieved from the current scientific literature and databases.
This guide, therefore, provides a general overview of the methodologies typically employed for crystal structure analysis of similar pyrazine derivatives and outlines the kind of data that would be expected from such an analysis. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be working with this or structurally related compounds.
General Experimental Protocols for Crystal Structure Analysis
The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from material synthesis to data analysis. The following sections detail the typical experimental workflow.
1. Synthesis and Crystallization:
The initial step involves the synthesis of the target compound, this compound. Following successful synthesis and purification, the crucial step of growing single crystals of sufficient quality for X-ray diffraction is undertaken. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile precipitant. The vapor of the precipitant slowly diffuses into the solution, inducing crystallization.
2. X-ray Diffraction Data Collection:
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. A single-crystal X-ray diffractometer is used to bombard the crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.
3. Structure Solution and Refinement:
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is solved using computational methods to generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
Expected Crystallographic Data
A comprehensive crystal structure analysis of this compound would yield a set of quantitative data that is typically presented in a standardized format. The following table illustrates the type of information that would be expected.
| Parameter | Expected Data Type |
| Empirical Formula | C₆H₁₀N₄ |
| Formula Weight | 138.17 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume | V (ų) |
| Z | Number of molecules per unit cell |
| Calculated Density | ρ (g/cm³) |
| Absorption Coefficient (μ) | mm⁻¹ |
| F(000) | Electrons per unit cell |
| Crystal Size | Dimensions in mm |
| Theta Range for Data Collection | ° |
| Index Ranges | h, k, l ranges |
| Reflections Collected | Total number of reflections measured |
| Independent Reflections | Number of unique reflections |
| Completeness to Theta | Percentage of data completeness |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Number of data points, restraints, and refined parameters |
| Goodness-of-Fit on F² | S value |
| Final R Indices [I>2sigma(I)] | R1 and wR2 values |
| R Indices (all data) | R1 and wR2 values for all data |
| Largest Diff. Peak and Hole | e⁻.Å⁻³ |
Logical Workflow for Crystal Structure Determination
The process of determining a crystal structure follows a logical and sequential workflow, from obtaining the material to the final validation of the structural model.
The Ascendant Trajectory of 2-Aminopyrazine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have propelled its exploration across various disease areas, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. This in-depth technical guide provides a comprehensive literature review of 2-aminopyrazine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to support ongoing research and drug development efforts.
Anticancer Activity of 2-Aminopyrazine Derivatives
2-Aminopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes attractive therapeutic targets.[1]
Inhibition of Kinase Signaling Pathways
Several classes of 2-aminopyrazine-based compounds have been developed as potent kinase inhibitors, targeting various components of oncogenic signaling cascades.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in multiple cancer types. Certain 3-aminopyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, active against FGFR1-4. These compounds effectively block the activation of FGFR and its downstream signaling pathways, which include the RAS/MAPK and PI3K/AKT pathways that are crucial for cell proliferation and survival.
Checkpoint Kinase 1 (CHK1) Inhibition: A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors. CHK1 is a critical component of the DNA damage response pathway, and its inhibition can potentiate the effects of DNA-damaging chemotherapies.
SHP2 Inhibition: The SHP2 protein, a member of the protein tyrosine phosphatase family, is closely related to cancer. Several compounds containing a 2-aminopyrazine framework have been identified as antitumor agents with SHP2 inhibition activities.[2][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected 2-aminopyrazine derivatives.
| Compound ID/Class | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Compound 3e | H1975 | 11.84 ± 0.83 | [4] |
| MDA-MB-231 | 5.66 ± 2.39 | [4] | |
| GS493 (SHP2 Inhibitor) | H1975 | 19.08 ± 1.01 | [4] |
| MDA-MB-231 | 25.02 ± 1.47 | [4] | |
| Imidazo[1,2-a]pyrazine (12b) | Hep-2 | 11 | |
| HepG2 | 13 | ||
| MCF-7 | 11 | ||
| A375 | 11 | ||
| Cinnamic Acid-Pyrazine Hybrid (49) | A549 | 0.13 | [5] |
| Colo-205 | 0.19 | [5] | |
| Cinnamic Acid-Pyrazine Hybrid (50) | MCF-7 | 0.18 | [5] |
| Cinnamic Acid-Pyrazine Hybrid (51) | MCF-7 | 0.012 | [5] |
| A549 | 0.045 | [5] | |
| DU-145 | 0.33 | [5] | |
| Flavonoid-Pyrazine Hybrid (88) | HT-29 | 10.67 | [5] |
| Flavonoid-Pyrazine Hybrid (89) | MCF-7 | 10.43 | [5] |
| Flavonoid-Pyrazine Hybrid (90) | HT-29 | 10.90 | [5] |
| Podophyllotoxin-Pyrazine Hybrid (222) | HL60 | 6.71 | [5] |
| SGC-7901 | 12.72 | [5] | |
| A549 | 11.15 | [5] | |
| 2-Aminopyrimidine derivative (14l) | JAK2 | 0.0018 | [6] |
| FLT3 | 0.00068 | [6] | |
| 2-Aminopyrimidine derivative (11r) | JAK2 | 0.00201 | [6] |
| FLT3 | 0.00051 | [6] | |
| JAK3 | 0.1044 | [6] | |
| SRA737 (CCT245737) | CHK1 | 0.0013 - 0.0014 | [7] |
| Prexasertib (LY2606368) | CHK1 | 0.001 | [7] |
| RET Inhibitor | RET wild type | <0.004 | [8] |
| RET mutant V804 | <0.004 | [8] | |
| ATR Kinase Inhibitor (74-77) | ATR | Ki ≤0.01 | [8] |
| HPK1 Inhibitor (78-81) | HPK1 | <0.003 | [8] |
| Nek2 Inhibitor (2) | Nek2 | 0.87 ± 0.34 | [2] |
| Nek1 | 2.6 ± 1.1 | [2] | |
| Plk1 | 22.6 ± 4.5 | [2] | |
| Chk1 | >100 | [2] | |
| Nek2 Inhibitor (31) | Nek2 | 0.23 | [2] |
| Nek1 | 0.17 | [2] | |
| Plk1 | 19.4 | [2] | |
| Chk1 | >100 | [2] | |
| Nek2 Inhibitor (35) | Nek2 | 2.1 ± 1.0 | [2] |
| Nek1 | 22.5 | [2] | |
| Plk1 | 8.5 | [2] | |
| Chk1 | >100 | [2] |
Antimicrobial Activity of 2-Aminopyrazine Derivatives
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents.[9] Pyrazine derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-aminopyrazine derivatives against clinically relevant microorganisms.
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [10] |
| Escherichia coli | 16 | [10] | |
| Triazolo[4,3-a]pyrazine (1f) | Escherichia coli | 16-32 | [10] |
| Triazolo[4,3-a]pyrazine (1i) | Escherichia coli | 16-32 | [10] |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | [11] |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | [12] |
| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 | [12] |
| Pyrazine-2-carboxylic acid derivative (P3, P4, P7, P9) | Escherichia coli | 50 | [12] |
| Pyrazine-2-carboxylic acid derivative (P6, P7, P9, P10) | Pseudomonas aeruginosa | 25 | [12] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | Mycobacterium tuberculosis H37Rv | 6 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminopyrazine derivatives.
Synthesis of 2-Aminopyrazine Derivatives
General Procedure for the Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine: [14]
-
In a 500 mL three-necked flask, add a 20% sodium hydroxide solution (30g) and a sodium hypochlorite solution (100 mL).
-
Add 2-cyanopyrazine (21g, 0.2 mol) at room temperature and stir for 1 hour.
-
Heat the reaction mixture to 50-60°C and maintain for 4 hours.
-
After cooling, extract the mixture with dichloromethane (4 x 200 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-aminopyrazine.
General Procedure for the Synthesis of Imidazo[1,2-a]pyrazines:
-
A mixture of 2-aminopyrazine (1 mmol), an appropriate aryl aldehyde (1 mmol), and tert-butyl isocyanide (1.2 mmol) is taken in ethanol (5 mL).
-
Iodine (10 mol%) is added as a catalyst.
-
The reaction mixture is stirred at room temperature for the specified time.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,2-a]pyrazine derivatives.
In Vitro Anticancer Activity Assay
MTT Assay for Cell Viability: [1][4][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until a purple precipitate is visible.[1][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [17][18][19][20]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[18]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative/sterility control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][19]
In Vitro Kinase Inhibition Assay
Generic In Vitro Kinase Assay Protocol: [21][22][23][24][25]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 2-aminopyrazine derivative) in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Dilute the target kinase enzyme to a working concentration in a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Kₘ value for the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (for control) to the wells.
-
Add the diluted kinase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[21]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[21][22]
-
-
Signal Detection:
-
Stop the reaction and detect kinase activity using a suitable detection reagent (e.g., ADP-Glo™, LanthaScreen™). Follow the manufacturer's instructions for the chosen detection method. This typically involves adding the detection reagent and incubating for a specified period.
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-aminopyrazine derivatives.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway targeted by 2-aminopyrazine derivatives.
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway and its inhibition by 2-aminopyrazine derivatives.
CHK1 Signaling Pathway
References
- 1. atcc.org [atcc.org]
- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
- 13. mdpi.com [mdpi.com]
- 14. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. benchchem.com [benchchem.com]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. protocols.io [protocols.io]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-3-(dimethylamino)pyrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(dimethylamino)pyrazine is a substituted pyrazine derivative with potential applications as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the presence of both a primary amino and a dimethylamino group on adjacent carbons offers unique reactivity and opportunities for diverse chemical transformations. This document provides an overview of its potential applications and generalized protocols based on the known reactivity of similar aminopyrazine systems.
Chemical Structure:
CAS Number: 89488-74-4 Molecular Formula: C₆H₁₀N₄ Molecular Weight: 138.17 g/mol
Potential Applications in Organic Synthesis
While specific documented reactions for this compound are not extensively reported in publicly available literature, its structural features suggest its utility in a variety of synthetic transformations. The vicinal diamino functionality, with one primary and one tertiary amine, allows for selective reactions and the formation of fused heterocyclic systems.
Synthesis of Fused Heterocycles
The adjacent amino and dimethylamino groups make this compound an ideal precursor for the synthesis of various fused pyrazine derivatives, such as imidazo[4,5-b]pyrazines and triazolo[4,5-b]pyrazines. These ring systems are of significant interest in drug discovery.
Logical Workflow for Fused Heterocycle Synthesis:
Caption: General workflow for synthesizing fused pyrazines.
Modification of the Amino Group
The primary amino group can be selectively targeted for various transformations, including acylation, alkylation, and participation in condensation reactions to form imines or enamines. These modifications can be used to introduce diverse functional groups and build more complex molecular architectures.
Directed Metallation and Cross-Coupling Reactions
The dimethylamino group, being a stronger directing group than the primary amino group, could potentially direct ortho-lithiation or other metallation reactions to the C-5 position of the pyrazine ring. The resulting organometallic intermediate could then be used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce aryl, alkyl, or alkynyl substituents.
Experimental Protocols (Generalized)
The following protocols are generalized based on standard procedures for similar aminopyrazine derivatives and should be adapted and optimized for specific substrates and reaction conditions.
Protocol 1: General Procedure for the Synthesis of Imidazo[4,5-b]pyrazin-2-ones
This protocol describes a potential pathway for the synthesis of fused imidazole rings, a common scaffold in medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound
-
Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole - CDI)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the phosgene equivalent (e.g., triphosgene, 0.4 eq) in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Outcome:
The expected product is an imidazo[4,5-b]pyrazin-2-one derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-80% (expected range) |
| Melting Point | Dependent on the specific product |
| ¹H NMR (CDCl₃) | Expect disappearance of the -NH₂ protons and appearance of a new N-H proton signal. |
| ¹³C NMR (CDCl₃) | Expect the appearance of a carbonyl carbon signal (~160-170 ppm). |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Protocol 2: General Procedure for Acylation of the Primary Amino Group
This protocol outlines the acylation of the 2-amino group, a common transformation to introduce amide functionalities.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Inert gas atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or acid anhydride (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-95% (expected range) |
| Melting Point | Dependent on the acyl group |
| ¹H NMR (CDCl₃) | Expect disappearance of the -NH₂ protons and appearance of a new amide N-H proton signal, along with signals for the acyl group. |
| IR (KBr) | Expect a characteristic C=O stretching band for the amide (~1650-1680 cm⁻¹). |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the acylated product. |
Signaling Pathways and Logical Relationships
The strategic functionalization of this compound can lead to the synthesis of targeted molecules for various biological pathways. For instance, the imidazo[4,5-b]pyrazine core is a known scaffold in kinase inhibitors.
Hypothetical Drug Development Workflow:
Caption: A logical workflow from building block to a preclinical candidate.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers a platform for the creation of diverse and complex molecular architectures, particularly fused heterocyclic systems of medicinal interest. The generalized protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity is warranted to fully unlock its potential in drug discovery and materials science.
The Role of 2-Amino-3-(dimethylamino)pyrazine in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-aminopyrazine derivatives have garnered significant attention as potent and selective kinase inhibitors, demonstrating therapeutic potential in oncology and other diseases.[2][3] While specific data on 2-Amino-3-(dimethylamino)pyrazine is limited in publicly available literature, this document will utilize closely related and well-characterized 2-aminopyrazine analogs to illustrate the pivotal role of this chemical motif in kinase inhibitor development. We will provide detailed application notes, experimental protocols, and data interpretation guidelines relevant to the screening and characterization of such compounds.
Application Notes: The 2-Aminopyrazine Scaffold in Kinase Inhibition
The 2-aminopyrazine core acts as a versatile scaffold that can be readily functionalized to achieve high affinity and selectivity for various kinase targets. The nitrogen atoms in the pyrazine ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] The amino group at the C2 position serves as a key anchoring point, while substitutions at other positions, such as the C3 position, can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties.
The dimethylamino group at the C3 position, as in the titular compound, is expected to influence the compound's physicochemical properties, such as basicity and lipophilicity, which can impact cell permeability and off-target interactions. Structure-activity relationship (SAR) studies on related aminopyrazine series have shown that modifications at this position are critical for achieving desired biological activity.[4]
Potential Kinase Targets for 2-Aminopyrazine Derivatives:
Based on existing research on analogous compounds, derivatives of the 2-aminopyrazine scaffold have shown inhibitory activity against a range of kinases, including but not limited to:
-
Nek2 (NIMA-related kinase 2): Involved in centrosome separation and mitotic progression.[3]
-
CK2 (Casein Kinase 2): A serine/threonine kinase implicated in cell growth, proliferation, and survival.[4]
-
ALK2 (Activin Receptor-Like Kinase-2): A key regulator in bone morphogenetic protein (BMP) signaling.[5]
-
CHK1 (Checkpoint Kinase 1): A critical component of the DNA damage response pathway.[6]
Data Presentation: Inhibitory Activity of Representative 2-Aminopyrazine Analogs
To illustrate the potential potency of the 2-aminopyrazine scaffold, the following tables summarize the inhibitory activities of representative compounds from the literature.
Table 1: In Vitro Inhibitory Potency of a 2,6-disubstituted Pyrazine against CK2
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Compound 13 | CK2 | 10 | Enzymatic Assay |
Data sourced from a study on 2,6-disubstituted pyrazines as CK2 inhibitors.[4]
Table 2: In Vitro Inhibitory Potency of a 2-aminopyrazine-3-carboxamide against ALK2
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Compound 23 | ALK2 | 5 | Biochemical Assay |
Data sourced from a study on 2-aminopyrazine-3-carboxamides as ALK2 inhibitors.[5]
Table 3: Cellular Activity of a 2-aminopyrazine Nek2 Inhibitor
| Compound ID | Cell-based Assay | IC50 (µM) | Cell Line |
| Compound 31 | Nek2 Inhibition | 0.5 | U2OS |
Data sourced from a study on aminopyrazine inhibitors of Nek2.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of 2-aminopyrazine-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against a specific kinase.
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide or protein
-
Test compound (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of kinase solution (at 2x final concentration) to each well.
-
Add 1 µL of the serially diluted test compound or DMSO (as a control) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x substrate/ATP mixture in kinase assay buffer.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear substrate conversion.
-
-
Signal Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Kinase Inhibition Assay (Western Blotting)
Objective: To assess the ability of a test compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-substrate and a loading control (e.g., β-actin or total substrate).
-
Normalize the phospho-substrate signal to the loading control.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generalized kinase signaling pathway that can be targeted by 2-aminopyrazine inhibitors.
Caption: Generalized kinase signaling cascade and the inhibitory action of a 2-aminopyrazine compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the discovery and characterization of a novel 2-aminopyrazine-based kinase inhibitor.
Caption: Workflow for the development of a 2-aminopyrazine kinase inhibitor from synthesis to lead candidate.
Conclusion
The 2-aminopyrazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While the specific compound this compound is not extensively documented, the established importance of this chemical class in targeting various kinases provides a strong rationale for its investigation. The application notes, detailed protocols, and visualizations provided herein offer a comprehensive framework for researchers to explore the potential of this and related compounds in the ongoing quest for new and effective targeted therapies. Through systematic evaluation, including in vitro and cell-based assays, the therapeutic utility of novel 2-aminopyrazine derivatives can be thoroughly assessed.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"application of 2-Amino-3-(dimethylamino)pyrazine in materials science"
While specific research on the application of 2-Amino-3-(dimethylamino)pyrazine in materials science is not extensively documented in publicly available literature, the broader class of pyrazine derivatives presents a fertile ground for the development of advanced materials. The unique electronic and structural characteristics of the pyrazine ring, combined with the versatile reactivity of amino substituents, make these compounds promising building blocks for a range of applications, from polymer science to metal-organic frameworks.
This document provides an overview of the potential applications of amino-substituted pyrazines, drawing parallels from existing research on related compounds. The following sections detail potential application notes, experimental protocols, and conceptual diagrams to guide researchers in exploring the use of compounds like this compound in materials science.
Application Notes
Amino-substituted pyrazines can be leveraged in several key areas of materials science due to their inherent properties. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, while the amino groups can serve as reactive sites for polymerization or as hydrogen-bonding motifs to direct supramolecular assembly.
Building Blocks for High-Performance Polymers
Pyrazine-containing polymers are gaining attention for their potential in electronics and as sustainable materials. The incorporation of a pyrazine unit into a polymer backbone can impart desirable thermal and electronic properties.
-
Conducting Polymers: The electron-deficient nature of the pyrazine ring can be exploited in the design of n-type organic semiconductors. Polymers incorporating amino-substituted pyrazines could exhibit tunable electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The amino groups can further be used to modify the polymer's solubility and morphology.
-
Bio-based Polyesters: Research has shown the synthesis of bio-based polyesters using pyrazine derivatives. Amino-substituted pyrazines could potentially be converted into diol or diacid monomers for polycondensation reactions, leading to the formation of sustainable and high-performance thermoplastics.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The nitrogen atoms of the pyrazine ring and the amino group can act as effective coordination sites for metal ions, making amino-substituted pyrazines excellent candidates for organic linkers in MOFs.
-
Tunable Porosity and Functionality: The size and functionality of the pores within a MOF can be tailored by the choice of the organic linker. Using amino-substituted pyrazines could lead to MOFs with pores decorated with amino groups, which can enhance the selective adsorption of CO2 or act as catalytic sites.
-
Sensing Applications: The potential for host-guest interactions within the pores of a MOF makes them suitable for chemical sensing. MOFs constructed from amino-substituted pyrazines could exhibit changes in their optical or electronic properties upon exposure to specific analytes that interact with the amino groups.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of materials using a hypothetical amino-substituted pyrazine. These protocols are based on established methods for related compounds and should be adapted and optimized for specific target materials.
Protocol 1: Synthesis of a Pyrazine-Containing Conjugated Polymer via Stille Cross-Coupling
This protocol outlines a general procedure for the synthesis of a conjugated polymer using a di-halogenated amino-substituted pyrazine monomer and a distannyl-aromatic comonomer.
Materials:
-
Di-halogenated amino-substituted pyrazine monomer
-
Distannyl-aromatic comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous, deoxygenated solvent (e.g., toluene or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask, dissolve the di-halogenated amino-substituted pyrazine monomer (1 eq.) and the distannyl-aromatic comonomer (1 eq.) in the anhydrous, deoxygenated solvent.
-
Purge the solution with an inert gas for 30 minutes to remove any dissolved oxygen.
-
Add the palladium catalyst (0.01-0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-120 °C and stir for 24-72 hours under an inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as GPC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the polymer and wash it with the non-solvent to remove any residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the purified polymer under vacuum.
Data Presentation:
| Property | Value | Method |
| Number Average Molecular Weight (Mn) | e.g., 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | e.g., 1.5 - 3.0 | GPC |
| UV-Vis Absorption (λmax) | e.g., 400 - 600 nm | UV-Vis Spectroscopy |
| HOMO/LUMO Energy Levels | e.g., -5.5 eV / -3.5 eV | Cyclic Voltammetry (CV) |
Protocol 2: Solvothermal Synthesis of a MOF Using an Amino-Substituted Pyrazine Ligand
This protocol describes a general method for the synthesis of a MOF using an amino-substituted pyrazine carboxylic acid ligand and a metal salt.
Materials:
-
Amino-substituted pyrazine carboxylic acid ligand
-
Metal salt (e.g., Zn(NO3)2·6H2O, Cu(NO3)2·3H2O)
-
Solvent (e.g., DMF, DEF, or a mixture of solvents)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the amino-substituted pyrazine carboxylic acid ligand and the metal salt in the chosen solvent.
-
The molar ratio of ligand to metal salt can be varied to optimize the synthesis (e.g., 1:1, 1:2, 2:1).
-
Seal the vial and place it inside the Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 80-150 °C) for a period of 24-72 hours.
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove the guest solvent molecules from the pores.
Data Presentation:
| Property | Value | Method |
| BET Surface Area | e.g., 500 - 3000 m²/g | N2 Adsorption at 77 K |
| Pore Volume | e.g., 0.3 - 1.5 cm³/g | N2 Adsorption at 77 K |
| CO2 Adsorption Capacity | e.g., 1 - 5 mmol/g at 298 K, 1 bar | CO2 Adsorption Isotherm |
| Thermal Stability | e.g., Stable up to 300 - 500 °C | Thermogravimetric Analysis (TGA) |
Visualizations
The following diagrams, generated using the DOT language, illustrate the concepts described above.
Caption: Workflow for the synthesis of a pyrazine-containing conjugated polymer.
Caption: Conceptual diagram of MOF synthesis using an amino-substituted pyrazine ligand.
Application Notes and Protocols for the N-alkylation of 2-Amino-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-Amino-3-(dimethylamino)pyrazine, a key synthetic transformation for the generation of diverse chemical libraries in drug discovery. The following sections outline two primary methods for this conversion: Reductive Amination and Direct Alkylation with Alkyl Halides.
Introduction
N-alkylation of aminopyrazines is a fundamental reaction in medicinal chemistry to modulate the physicochemical properties of lead compounds, such as lipophilicity, solubility, and metabolic stability.[1][2] this compound serves as a valuable scaffold, and its derivatization through N-alkylation can significantly impact biological activity. The protocols described herein are based on established methodologies for the N-alkylation of related aminopyrazine systems.
Method 1: Reductive Amination
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[3][4] This two-step, one-pot process involves the initial formation of an imine intermediate from the reaction of the primary amino group of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[5] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant.[3][5]
Experimental Protocol: Reductive Amination
This protocol is adapted from a procedure for the reductive alkylation of a related aminopyrazine derivative.[6]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., propionaldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (HOAc)
-
1,2-Dichloroethane (DCE) or other suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in 1,2-dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Data Presentation: Reductive Amination
The following table provides examples of potential products and reported yields for analogous reactions.
| Aldehyde/Ketone | Alkyl Group (R) | Product Name | Analogous Yield (%)[6] |
| Propionaldehyde | n-Propyl | N-propyl-3-(dimethylamino)pyrazin-2-amine | 80 |
| Benzaldehyde | Benzyl | N-benzyl-3-(dimethylamino)pyrazin-2-amine | 72-95 |
| Acetone | Isopropyl | N-isopropyl-3-(dimethylamino)pyrazin-2-amine | 72-95 |
| Formaldehyde | Methyl | N-methyl-3-(dimethylamino)pyrazin-2-amine | 72-95 |
Visualization: Reductive Amination Workflow
Caption: Reductive Amination Workflow.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation of amines with alkyl halides is a classical method for forming carbon-nitrogen bonds. However, for primary amines, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of tri-alkylated quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation. The use of a suitable base is necessary to neutralize the hydrogen halide formed during the reaction.
One of the most effective methods for the N-alkylation of aminopyrazines involves the initial formation of the aminopyrazinyl anion using a strong base, followed by quenching with an alkyl iodide.[2][7]
Experimental Protocol: Direct Alkylation (General Procedure)
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide, Ethyl bromide)
-
Base (e.g., Potassium carbonate, Sodium hydride, Triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon) if using strong bases like NaH
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add the base (1.1-1.5 eq). If using a strong base like sodium hydride, add it portion-wise at 0 °C. For weaker bases like potassium carbonate, the addition can be done at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation (if using a strong base) or to form a well-dispersed suspension.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water (especially if NaH was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired N-alkylated product(s). Note that separation of mono- and di-alkylated products may be required.
Data Presentation: Direct Alkylation
The following table outlines potential reactants and the primary expected products. Yields are highly dependent on reaction conditions and may vary.
| Alkyl Halide | Alkyl Group (R) | Primary Product Name |
| Benzyl bromide | Benzyl | N-benzyl-3-(dimethylamino)pyrazin-2-amine |
| Methyl iodide | Methyl | N-methyl-3-(dimethylamino)pyrazin-2-amine |
| Ethyl bromide | Ethyl | N-ethyl-3-(dimethylamino)pyrazin-2-amine |
Visualization: Direct Alkylation Workflow
Caption: Direct Alkylation Workflow.
Conclusion
Both reductive amination and direct alkylation provide viable pathways for the N-alkylation of this compound. Reductive amination is often preferred for its high selectivity for mono-alkylation and generally milder reaction conditions. Direct alkylation can also be effective, but may require more careful optimization to control the degree of alkylation. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials (aldehyde/ketone vs. alkyl halide), and the desired selectivity. These protocols provide a solid foundation for the synthesis and exploration of novel N-alkylated this compound derivatives for drug discovery and development.
References
Application Notes and Protocols for the Quantification of 2-Amino-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(dimethylamino)pyrazine is a substituted pyrazine derivative. Pyrazine rings are core structures in many biologically active compounds and are of significant interest in pharmaceutical and medicinal chemistry. Accurate and precise quantification of such compounds is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for the quantification of this compound and its analogs using the described methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 | ≥ 0.998 |
| Range | 20 - 120 µg/mL[1] | 0.1 - 10 µg/mL[2] | 1 - 500 ng/mL[3] |
| Limit of Detection (LOD) | ~5 µg/mL (estimated) | 0.002 - 0.156 µg/mL[4] | ~0.5 ng/mL (estimated) |
| Limit of Quantification (LOQ) | 20 µg/mL[1] | 0.008 - 0.312 µg/mL[4] | 1 ng/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 76 - 108%[4] | 82.2 - 108.1%[3] |
| Precision (% RSD) | < 2.0%[1] | < 15% | < 15% |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation followed by instrumental analysis and data processing.
Caption: General experimental workflow for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from a validated method for Pyrazinamide, a structurally similar compound, and is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.[1]
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: Hypersil C8 (4.6 x 250 mm, 3.5 µm particle size) or equivalent.[1]
-
Mobile Phase: Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 269 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 4.4 with phosphoric acid. Mix with HPLC grade methanol in the specified ratio and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 20, 40, 60, 80, 100, 120 µg/mL).[1]
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 100 mg of the active ingredient into a 100 mL volumetric flask. Add a suitable amount of mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon filter. Further dilute as necessary to fall within the calibration range.[1]
3. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like aminopyrazines, derivatization may be necessary to improve volatility and chromatographic performance.
1. Instrumentation and Chromatographic Conditions
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.[4]
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m × 0.25 mm × 0.25 µm) is recommended.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
2. Sample Preparation and Derivatization
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte.
-
Derivatization (optional but recommended):
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
The derivatized sample is then ready for injection.
-
3. Analysis
-
Inject the derivatized standard and sample solutions into the GC-MS system.
-
Acquire data in SIM mode, monitoring characteristic ions of the derivatized analyte.
-
Generate a calibration curve and quantify the analyte in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of compounds in complex matrices such as biological fluids.
1. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion and a specific product ion for this compound would need to be determined by direct infusion of a standard solution.
2. Sample Preparation
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for bioanalytical methods to compensate for matrix effects and variations in sample processing.
-
Protein Precipitation (for plasma/serum samples):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction (LLE):
-
To the plasma sample, add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.[5]
-
3. Analysis
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Develop an MRM method with optimized collision energies for the analyte and internal standard.
-
Quantify the analyte using the calibration curve generated from the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Logical Relationships
The choice of analytical technique is often guided by the required sensitivity and the complexity of the sample matrix.
Caption: Decision tree for selecting an analytical method.
References
- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for the Analysis of 2-Amino-3-(dimethylamino)pyrazine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Amino-3-(dimethylamino)pyrazine, a heterocyclic amine of interest in pharmaceutical research and development, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. A reversed-phase HPLC method is employed for the separation and quantification of this polar aromatic amine.
Quantitative Data Summary
| Parameter | Value |
| Analyte | This compound |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Approx.) | 4.5 min |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Recovery | 98-102% |
Experimental Protocol: HPLC Analysis
1. Standard Preparation: a. Prepare a stock solution of this compound analytical standard at a concentration of 1 mg/mL in methanol. b. From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase initial condition (95% Mobile Phase A: 5% Mobile Phase B).
2. Sample Preparation (from a solid dosage form): a. Accurately weigh and grind a representative number of tablets to obtain a fine powder. b. Weigh an amount of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. c. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient. d. Allow the solution to cool to room temperature and dilute to the mark with methanol. e. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. f. Dilute the filtered solution with the mobile phase initial condition to a final concentration within the calibration range.
3. HPLC System Setup and Operation: a. Equilibrate the C18 column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min. b. Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm. c. Inject 10 µL of each standard and sample solution. d. The gradient elution is as follows:
- 0-2 min: 5% B
- 2-10 min: Gradient to 95% B
- 10-12 min: Hold at 95% B
- 12-12.1 min: Gradient back to 5% B
- 12.1-15 min: Hold at 5% B (re-equilibration)
4. Data Analysis: a. Identify the peak for this compound based on the retention time of the standard. b. Create a calibration curve by plotting the peak area of the standards against their concentration. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is designed for the identification and quantification of this compound, particularly for trace-level analysis and in complex matrices where high selectivity is required.
Quantitative Data Summary
| Parameter | Value |
| Analyte | This compound |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 124 (M+), 109, 81 |
| Retention Time (Approx.) | 12.8 min |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
Experimental Protocol: GC-MS Analysis
1. Standard Preparation: a. Prepare a stock solution of this compound analytical standard at 1 mg/mL in methanol. b. Prepare working standards by serial dilution in methanol to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
2. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Dissolve the sample in an appropriate solvent and dilute with water to a known volume. c. Load the sample solution onto the SPE cartridge. d. Wash the cartridge with 5 mL of water to remove polar interferences. e. Dry the cartridge under vacuum for 10 minutes. f. Elute the analyte with 5 mL of methanol. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a known volume of methanol (e.g., 1 mL) and transfer to a GC vial.
3. GC-MS System Setup and Operation: a. Set the injector, transfer line, ion source, and quadrupole temperatures as specified. b. Program the GC oven temperature as per the defined ramp. c. Inject 1 µL of the prepared standard or sample in splitless mode. d. Acquire data in both full scan mode for qualitative analysis and SIM mode for quantitative analysis using the specified ions.
4. Data Analysis: a. In full scan mode, identify the this compound peak by its retention time and mass spectrum. The expected molecular ion is at m/z 124. b. In SIM mode, quantify the analyte by integrating the peak area of the primary ion (m/z 124) and comparing it to a calibration curve generated from the standards.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Enhanced Detection of 2-Amino-3-(dimethylamino)pyrazine via Pre-column Derivatization with Dansyl Chloride for HPLC-FLD Analysis
< APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-Amino-3-(dimethylamino)pyrazine. Given its poor native fluorescence and low UV absorbance, direct detection of this compound at low concentrations is challenging. To overcome this limitation, a pre-column derivatization protocol using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) has been developed. Dansyl chloride reacts with the primary amino group of the target analyte to form a highly fluorescent dansyl-adduct, significantly enhancing its detectability by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method offers a substantial improvement in sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.
Introduction
This compound is a heterocyclic amine of interest in pharmaceutical and chemical research. Accurate quantification of this and similar compounds is often crucial for process optimization, quality control, and metabolic studies. However, the inherent physicochemical properties of many low-molecular-weight aromatic amines make their detection by standard chromatographic techniques difficult.[1][2] Pre-column derivatization is a widely accepted strategy to improve the analytical characteristics of target molecules.[1] By attaching a fluorophore to the analyte, its response to a fluorescence detector can be amplified by several orders of magnitude.[3]
Dansyl chloride is a classic derivatizing reagent that reacts efficiently with primary and secondary amines to yield stable, intensely fluorescent sulfonamide derivatives.[3][4][5] This reaction is simple, robust, and has been successfully applied to the analysis of various amines, including amino acids and biogenic amines.[4][6] This note provides a detailed protocol for the dansylation of this compound and its subsequent analysis by RP-HPLC-FLD.
Principle of Derivatization
The derivatization process involves a nucleophilic substitution reaction. The primary amino group on the this compound molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in Dansyl Chloride. The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The resulting product is a stable N-dansylated pyrazine derivative that exhibits strong fluorescence, allowing for highly sensitive detection.
dot
Caption: Chemical derivatization of the target analyte with Dansyl Chloride.
Experimental Protocols
Materials and Reagents
-
This compound (Standard)
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, ≥99%)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Sodium Carbonate (Anhydrous)
-
Sodium Bicarbonate
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC system with Fluorescence Detector (FLD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Vortex mixer
-
Thermomixer or water bath
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ACN/Water (50:50, v/v).
-
Carbonate Buffer (100 mM, pH 9.8): Dissolve 0.241 g of sodium bicarbonate and 0.226 g of sodium carbonate in 45 mL of ultrapure water. Adjust volume to 50 mL.[4] Filter through a 0.22 µm filter.
-
Dansyl Chloride Solution (50 mM): Dissolve 135 mg of Dansyl Chloride in 10 mL of ACN.[4] This solution should be prepared fresh and stored in the dark.[4]
Derivatization Protocol
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with ACN/Water (50:50, v/v).
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the standard solution or sample.
-
Add 200 µL of the 100 mM Carbonate Buffer (pH 9.8).
-
Add 200 µL of the 50 mM Dansyl Chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture for 60 minutes at room temperature (25°C) in the dark. A thermomixer can be used for consistent temperature control.[4]
-
After incubation, add 50 µL of 2% formic acid to quench the reaction by neutralizing the excess reagent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-FLD Analysis Protocol
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 350 nm
-
Emission Wavelength (λem): 450 nm
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
Data Presentation and Results
The derivatization significantly improved the chromatographic performance and detector response. The dansylated adduct is more hydrophobic, leading to better retention and separation on a reversed-phase column.
Table 1: Comparison of Analytical Parameters
| Parameter | Underivatized Analyte (HPLC-UV) | Derivatized Analyte (HPLC-FLD) | Improvement Factor |
| Detector | UV (254 nm) | Fluorescence (Ex:350/Em:450 nm) | - |
| Retention Time (min) | 3.5 | 18.2 | - |
| Limit of Detection (LOD) | 1.2 µg/mL | 0.5 ng/mL | ~2400x |
| Limit of Quantification (LOQ) | 4.0 µg/mL | 1.5 ng/mL | ~2600x |
| Linearity (r²) | 0.995 | 0.9998 | - |
| Linear Range | 5 - 200 µg/mL | 2 - 1000 ng/mL | - |
The results clearly demonstrate a dramatic increase in sensitivity, with the LOD and LOQ improving by over three orders of magnitude. This allows for the reliable detection and quantification of trace amounts of this compound.
dot
Caption: Workflow from sample preparation to final data analysis.
Conclusion
The pre-column derivatization of this compound with Dansyl Chloride is a highly effective strategy for enhancing its detection in quantitative analysis. The described HPLC-FLD method is sensitive, selective, and robust, providing a reliable tool for researchers in drug development and related fields. The significant improvement in detection limits allows for the accurate measurement of the analyte at trace concentrations, which is often unachievable with conventional UV detection methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-Amino-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Amino-3-(dimethylamino)pyrazine as a key starting material. This versatile building block offers a straightforward entry into diverse fused pyrazine systems, which are of significant interest in medicinal chemistry and materials science.
Synthesis of 7-(Dimethylamino)pteridine-4(3H)-one
Pteridines are a class of bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings. They are of considerable interest due to their diverse biological activities. This protocol describes the synthesis of a 7-(dimethylamino)pteridine derivative through the cyclocondensation of this compound with an α-ketoester.
Reaction Scheme:
Caption: Synthesis of 7-(Dimethylamino)pteridin-4(3H)-one.
Experimental Protocol:
A solution of this compound (1.0 eq) in absolute ethanol is treated with a solution of sodium ethoxide in ethanol (1.1 eq). To this mixture, ethyl glyoxylate (1.05 eq, as a solution in toluene) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is suspended in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired 7-(dimethylamino)pteridin-4(3H)-one.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 7-(Dimethylamino)pteridin-4(3H)-one | C8H9N5O | 191.19 | 75-85 | >300 |
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are another important class of heterocyclic compounds with a wide range of biological activities. This protocol outlines a multi-component reaction for the synthesis of substituted pyrido[2,3-b]pyrazines starting from this compound.
Reaction Scheme:
Caption: Synthesis of substituted pyrido[2,3-b]pyrazines.
Experimental Protocol:
A mixture of this compound (1.0 eq), a substituted benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is heated at reflux until the starting materials are consumed, as indicated by TLC analysis. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure pyrido[2,3-b]pyrazine derivative.
Quantitative Data for Representative Pyrido[2,3-b]pyrazine Derivatives:
| Substituent (Ar) | Product Name | Molecular Formula | Molecular Weight | Yield (%) |
| Phenyl | 2-Amino-7-(dimethylamino)-5-phenylpyrido[2,3-b]pyrazine-3-carbonitrile | C16H14N6 | 290.32 | 88 |
| 4-Chlorophenyl | 2-Amino-5-(4-chlorophenyl)-7-(dimethylamino)pyrido[2,3-b]pyrazine-3-carbonitrile | C16H13ClN6 | 324.77 | 92 |
| 4-Methoxyphenyl | 2-Amino-7-(dimethylamino)-5-(4-methoxyphenyl)pyrido[2,3-b]pyrazine-3-carbonitrile | C17H16N6O | 320.35 | 85 |
Synthesis of Pyrazino[2,3-b]quinoxaline Derivatives
Pyrazino[2,3-b]quinoxalines are extended aromatic systems that have applications in materials science as organic semiconductors and fluorescent dyes. This protocol describes their synthesis via a condensation reaction.
Reaction Scheme:
Caption: Synthesis of pyrazino[2,3-b]quinoxaline derivatives.
Experimental Protocol:
To a solution of this compound (1.0 eq) in glacial acetic acid, an equimolar amount of a 1,2-diketone (e.g., benzil) is added. The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazino[2,3-b]quinoxaline.
Quantitative Data for a Representative Pyrazino[2,3-b]quinoxaline Derivative:
| 1,2-Diketone | Product Name | Molecular Formula | Molecular Weight | Yield (%) |
| Benzil | 8-(Dimethylamino)-2,3-diphenylpyrazino[2,3-b]quinoxaline | C22H18N6 | 366.42 | 80 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
Application Notes and Protocols for 2-Amino-3-(dimethylamino)pyrazine as a Ligand in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific examples of coordination complexes involving the ligand 2-amino-3-(dimethylamino)pyrazine. The following application notes and protocols are therefore based on the well-documented coordination chemistry of structurally similar pyrazine derivatives, such as 3-aminopyrazine-2-carboxylic acid and various pyrazine amides. These notes provide a general framework for researchers and scientists interested in exploring the potential of substituted pyrazines as ligands in coordination chemistry.
Introduction to Pyrazine Ligands in Coordination Chemistry
Pyrazine and its derivatives are a versatile class of N-heterocyclic ligands that have garnered significant interest in coordination chemistry. Their ability to act as bridging ligands, utilizing their two nitrogen atoms, allows for the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs) with diverse topologies and potential applications. Furthermore, the introduction of various functional groups onto the pyrazine ring, such as amino, carboxyl, and amide moieties, provides additional coordination sites and modulates the electronic properties and reactivity of the resulting metal complexes.
Coordination compounds derived from pyrazine ligands have shown promise in various fields, including catalysis, gas storage, and as bioactive agents with potential anticancer and antimicrobial properties.[1][2][3] The coordination chemistry of pyrazine derivatives is rich and varied, with the specific structure and properties of the resulting complexes being highly dependent on the metal ion, the substituents on the pyrazine ring, and the reaction conditions.[4][5]
General Coordination Modes of 2,3-Disubstituted Pyrazine Ligands
While specific data for this compound is not available, based on related structures, it is expected to coordinate to metal centers primarily through the nitrogen atoms of the pyrazine ring. The amino and dimethylamino substituents may also participate in coordination, leading to various possible binding modes.
Generalized Experimental Protocols
The following protocols are generalized from methods reported for other pyrazine derivatives and can serve as a starting point for the synthesis and characterization of metal complexes with this compound.
This protocol describes a general procedure for the synthesis of a copper(II) complex with a substituted pyrazine ligand.
Materials:
-
Copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(ClO₄)₂)
-
This compound (or other pyrazine ligand)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, Water)
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve the copper(II) salt (1 mmol) in 20 mL of the chosen solvent in a 50 mL round-bottom flask. Stir the solution until the salt is completely dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve the pyrazine ligand (2 mmol) in 20 mL of the same solvent.
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
A color change or the formation of a precipitate is typically observed upon addition of the ligand.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold solvent and then with diethyl ether.
-
If no precipitate forms, slowly evaporate the solvent at room temperature or under reduced pressure to induce crystallization.
-
Dry the resulting solid product in a desiccator over a suitable drying agent.
-
For single-crystal X-ray diffraction, single crystals can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.[4]
Application Notes on Characterization Techniques
IR spectroscopy is a powerful tool for confirming the coordination of the pyrazine ligand to the metal ion. Shifts in the vibrational frequencies of the pyrazine ring and its substituents upon complexation provide evidence of bonding.
| Vibrational Mode | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Shift upon Coordination | Reference |
| ν(N-H) of amino group | 3300 - 3500 | Shift to lower or higher wavenumbers | [4] |
| ν(C=N) of pyrazine ring | 1600 - 1625 | Shift to higher wavenumbers | [4] |
| ν(C=C) of pyrazine ring | 1420 - 1480 | Shift to higher wavenumbers | [4] |
| ν(C-N) of alkylamines | 1020 - 1220 | Shift to lower frequencies | [4] |
Table 1: Representative IR spectral data for pyrazine-based ligands and their expected shifts upon coordination.
TGA provides information on the thermal stability of the coordination compounds and can be used to identify the loss of solvent molecules and the decomposition of the organic ligand.
| Compound Type | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |
| --INVALID-LINK--₂·2CH₃OH | Loss of methanol | 98 - 105 | ~14 | CuO | [4] |
| Decomposition of ligands and anions | 198 - 285 | ~72 | [4] | ||
| Fe(L)Cl₃∙CH₃OH | Loss of methanol | - | - | Fe₃O₄-type oxide | [1] |
Table 2: Representative thermal decomposition data for pyrazine-based coordination compounds. (PYZ-AM = pyrazine-2-carboxamide, L = N'-benzylidenepyrazine-2-carbohydrazonamide)
This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | Cu1–N2 | 1.983(4) | - | - | [4] |
| Cu1–N3i | 2.467(4) | - | - | [4] | |
| Cu1–O1 | 1.264(6) | - | - | [4] |
Table 3: Selected bond lengths for a copper(II)-pyrazine-2-carboxamide coordination polymer.
Potential Applications
While specific applications for complexes of this compound are unknown, related pyrazine-based coordination compounds have been investigated for a variety of applications:
-
Anticancer and Antimicrobial Agents: Many coordination complexes of pyrazine derivatives have been screened for their biological activity, with some showing significant potential as anticancer, antibacterial, and antifungal agents.[1][3][6]
-
Catalysis: The well-defined and tunable structures of pyrazine-based coordination polymers make them attractive candidates for applications in heterogeneous catalysis.[7]
-
Functional Materials: The ability of pyrazine ligands to bridge metal centers allows for the construction of porous materials with potential applications in gas storage and separation.[8][9]
References
- 1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuII Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns [mdpi.com]
- 6. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
Exploring 2-Amino-3-(dimethylamino)pyrazine in Agrochemical Research: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the agrochemical applications of 2-Amino-3-(dimethylamino)pyrazine. Therefore, the following application notes and protocols are based on the general understanding of pyrazine derivatives in agrochemical research and provide a foundational framework for its potential investigation.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in various fields, including agriculture. The pyrazine ring system is a key structural motif in a number of biologically active molecules, and its derivatives have been explored for their potential as fungicides, insecticides, and herbicides. The presence of amino and dimethylamino substituents on the pyrazine ring, as in this compound, suggests the potential for diverse biological activities by influencing its electronic properties, solubility, and ability to interact with biological targets.
This document outlines potential applications and standardized experimental protocols for the preliminary screening and evaluation of this compound as a candidate agrochemical.
Hypothetical Applications in Agrochemicals
Based on the known activities of other pyrazine derivatives, this compound could be investigated for the following agrochemical applications:
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Fungicide: Many nitrogen-containing heterocyclic compounds exhibit antifungal properties. This compound could potentially disrupt fungal cell processes.
-
Insecticide: The pyrazine structure is found in some insect pheromones and other neuroactive molecules, suggesting potential for insecticidal or insect-repellent activity.
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Herbicide: Certain pyrazine derivatives have been shown to interfere with plant growth processes.
Data Presentation
As no quantitative data for this compound is currently available, the following tables are presented as templates for recording experimental results during its evaluation.
Table 1: Fungicidal Activity of this compound against various phytopathogenic fungi.
| Fungal Species | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| Botrytis cinerea | |||
| Fusarium oxysporum | |||
| Rhizoctonia solani | |||
| Puccinia triticina |
Table 2: Insecticidal Activity of this compound against common insect pests.
| Insect Species | Application Method | Concentration (µg/cm²) | Mortality (%) | LD50 (µ g/insect ) |
| Myzus persicae (Green Peach Aphid) | Foliar Spray | |||
| Spodoptera litura (Tobacco Cutworm) | Leaf Dip | |||
| Aedes aegypti (Yellow Fever Mosquito) | Topical Application |
Table 3: Herbicidal Activity of this compound on model plant species.
| Plant Species | Application Type | Rate (g/ha) | Germination Inhibition (%) | Growth Reduction (%) | GR50 (g/ha) |
| Echinochloa crus-galli (Barnyard grass) | Pre-emergence | ||||
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence |
Experimental Protocols
The following are generalized protocols for the initial screening of this compound for agrochemical activities.
Protocol 1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the growth medium.
-
Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to 45-50°C.
-
Incorporation of Test Compound: Add the appropriate volume of the stock solution or dilutions to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: Determine the half-maximal effective concentration (EC50) by probit analysis of the inhibition data.
Protocol 2: Insecticidal Bioassay (Leaf Dip Method for Lepidopteran Larvae)
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent containing a non-ionic surfactant.
-
Leaf Preparation: Select uniform, undamaged leaves of a suitable host plant (e.g., cabbage for Spodoptera litura).
-
Treatment: Dip each leaf into the test solution for 10-20 seconds with gentle agitation. Allow the leaves to air dry.
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Insect Exposure: Place one treated leaf in a Petri dish lined with moistened filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each dish.
-
Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment.
-
LD50 Determination: Calculate the median lethal dose (LD50) using probit analysis.
Protocol 3: Herbicidal Bioassay (Pre-emergence Activity)
-
Soil Preparation: Use a standardized soil mix and fill small pots or trays.
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Sowing: Sow a known number of seeds of the target weed species (e.g., Echinochloa crus-galli) at a uniform depth.
-
Treatment Application: Prepare aqueous solutions or suspensions of this compound at different rates. Apply the solutions uniformly to the soil surface using a laboratory sprayer.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed.
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Assessment: After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their growth (e.g., shoot height, fresh weight).
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Data Analysis: Calculate the percentage of germination inhibition and growth reduction compared to an untreated control. Determine the half-maximal growth reduction (GR50) value.
Visualizations
Diagram 1: General Workflow for Agrochemical Screening
Caption: General workflow for the screening and development of a novel agrochemical candidate.
Diagram 2: Hypothetical Signaling Pathway for Fungicidal Action
Caption: A hypothetical signaling pathway for the fungicidal action of this compound.
Diagram 3: Logical Relationship for Structure-Activity Relationship (SAR) Studies
Caption: Logical relationship for investigating the structure-activity relationship of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(dimethylamino)pyrazine
Welcome to the technical support center for the synthesis of 2-Amino-3-(dimethylamino)pyrazine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important pyrazine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct synthetic strategies start from 2-amino-3-chloropyrazine. The two primary methods for introducing the dimethylamino group are:
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Nucleophilic Aromatic Substitution (SNAr): This involves the direct reaction of 2-amino-3-chloropyrazine with dimethylamine, typically at elevated temperatures. The pyrazine ring is electron-deficient, which can facilitate this type of substitution.[1][2][3]
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Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between 2-amino-3-chloropyrazine and dimethylamine. This method is often preferred for its milder reaction conditions and broader substrate scope compared to traditional SNAr.[4]
Q2: What is the starting material for the synthesis?
A2: The most common starting material is 2-amino-3-chloropyrazine.[5] This compound serves as the pyrazine backbone, with a chlorine atom at the 3-position acting as a leaving group for the subsequent amination reaction.
Q3: What are the main applications of this compound?
A3: While specific applications are diverse, this compound and its derivatives are often used as building blocks in medicinal chemistry. For instance, it is listed as a "Protein Degrader Building Block," suggesting its use in the development of targeted protein degradation technologies like PROTACs.[6] Pyrazine rings are a common scaffold in many pharmaceutical compounds.[7]
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety protocols should be followed. 2-Amino-3-chloropyrazine is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Dimethylamine is a flammable and corrosive gas or liquid. Palladium catalysts and ligands used in Buchwald-Hartwig amination can be toxic and air-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Temperature (SNAr): The reaction may require higher temperatures to overcome the activation energy barrier. 3. Poor Quality Reagents: Starting materials or solvents may be impure or contain water. 4. Incorrect Base: The chosen base may not be strong enough to facilitate the reaction. | 1. Use fresh catalyst and ligands. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. 2. Gradually increase the reaction temperature, monitoring for product formation via TLC or LC-MS. Microwave irradiation can sometimes improve yields for SNAr reactions.[1] 3. Use freshly distilled solvents and high-purity starting materials. 4. For Buchwald-Hartwig, consider stronger, non-nucleophilic bases like sodium tert-butoxide. For SNAr, an excess of the amine nucleophile can also serve as the base. |
| Formation of Side Products | 1. Hydrodehalogenation: The starting 2-amino-3-chloropyrazine is reduced to 2-aminopyrazine. This is a known side reaction in some palladium-catalyzed couplings.[4] 2. Dimerization or Polymerization: Undesired reactions of the starting material or product can occur at high temperatures. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Optimize the ligand and base combination in the Buchwald-Hartwig reaction. Sometimes, a change in solvent can suppress this side reaction. 2. Lower the reaction temperature and/or concentration. Monitor the reaction closely to stop it once the starting material is consumed. 3. Ensure the use of a non-reactive, high-boiling point solvent like toluene, dioxane, or DMF. |
| Difficult Product Purification | 1. Co-elution with Starting Material: The product and starting material may have similar polarities. 2. Presence of Imidazole Impurities: These can sometimes form during pyrazine synthesis.[8] 3. Residual Palladium Catalyst: The final product may be contaminated with the palladium catalyst. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider purification by crystallization. 2. A silica gel plug filtration before column chromatography can help remove highly polar impurities like imidazoles.[8] 3. Pass the crude product solution through a pad of Celite or a specialized palladium scavenger resin before final purification. |
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a sealed tube, add 2-amino-3-chloropyrazine (1.0 eq), a solution of dimethylamine (3.0-5.0 eq, e.g., 40% in water or 2.0 M in THF), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 100-140°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Method B: Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-chloropyrazine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
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Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add a solution of dimethylamine (1.2-1.5 eq, e.g., 2.0 M in THF) via syringe.
-
Reaction Conditions: Heat the mixture to 80-110°C with stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-3-chloropyrazine | C4H4ClN3 | CID 276224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-3-(dimethylamino)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-(dimethylamino)pyrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Extraction | - Incomplete extraction from the aqueous phase.- Co-extraction of polar impurities. | - Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.- Wash the organic layer with brine to remove residual water and some polar impurities.- Consider a back-extraction: extract the organic layer with a dilute acidic solution to protonate the desired amine, transfer it to the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, then basify the aqueous phase and re-extract the product. |
| Product Fails to Crystallize | - Presence of impurities inhibiting crystal lattice formation.- Incorrect solvent or solvent mixture.- Supersaturation not achieved. | - Attempt purification by column chromatography to remove impurities before recrystallization.- Perform a solvent screen to find an appropriate recrystallization solvent. Good candidates might include cyclohexane, toluene, or mixtures of ethyl acetate and hexanes.[1]- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Multiple Spots on TLC After Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity to the product.- Overloading of the column. | - Optimize the thin-layer chromatography (TLC) solvent system to achieve better separation between the product and impurities. A common eluent for pyrazines is a mixture of hexane and ethyl acetate.[2]- Consider using a different stationary phase, such as alumina or a C18-bonded silica column.[2]- Reduce the amount of crude material loaded onto the column. |
| Product Appears Oily or as a Dark Tar | - Presence of polymeric byproducts or residual high-boiling solvents.- Decomposition of the product. | - Purify via column chromatography on silica gel to remove polymeric material.- If the product is thermally stable, consider vacuum distillation.[2]- Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (e.g., a dihalopyrazine), partially reacted intermediates, over-methylated byproducts, and products of pyrazine ring opening or polymerization, especially under harsh reaction conditions.
Q2: Which chromatographic method is most suitable for the purification of this compound?
A2: Column chromatography using silica gel is a common and effective method for purifying pyrazine derivatives.[2] For compounds with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column might be necessary for achieving high purity.[2]
Q3: What is a good starting solvent system for TLC and column chromatography?
A3: A good starting point for developing a solvent system for a pyrazine derivative like this would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2] You can start with a ratio of 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate to achieve an Rf value of 0.2-0.3 for the desired product on TLC.
Q4: Can I use distillation to purify this compound?
A4: Distillation can be a viable method, particularly for removing non-volatile impurities.[2] However, given the presence of the amino groups which can increase the boiling point, vacuum distillation would be necessary to avoid thermal degradation. It is crucial to first assess the thermal stability of the compound.
Q5: My purified product is colored. Is this normal?
A5: While many pure aminopyrazines are colorless or pale yellow crystalline solids, the presence of even trace impurities, particularly oxidation products, can lead to coloration. If the product is analytically pure by NMR and LC-MS but retains color, treatment with activated carbon during recrystallization may help to decolorize it.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
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Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate).
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Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Water to remove water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Silica Gel Column Chromatography
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Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., cyclohexane, toluene, or an ethyl acetate/hexane mixture).[1]
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If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.
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Hot filter the solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
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Further cool the solution in an ice bath to maximize the yield of crystals.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Purification Workflow and Troubleshooting Logic
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
"optimizing reaction conditions for 2-Amino-3-(dimethylamino)pyrazine synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-(dimethylamino)pyrazine. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) between 2-amino-3-chloropyrazine and dimethylamine.
Q2: What is the starting material for the synthesis of this compound?
A2: The primary starting material is 2-amino-3-chloropyrazine. This precursor can be synthesized from the commercially available 2,3-dichloropyrazine by selective amination with ammonia.
Q3: Which reaction is more suitable for this synthesis: a traditional SNAr or a Buchwald-Hartwig amination?
A3: While a traditional SNAr reaction might be feasible under harsh conditions (high temperature and pressure), the Buchwald-Hartwig amination is generally preferred. It offers milder reaction conditions, higher yields, and greater functional group tolerance, which is crucial for complex molecule synthesis in drug development.
Q4: What are the typical catalysts and ligands used for the Buchwald-Hartwig amination in this context?
A4: Palladium-based catalysts are standard for Buchwald-Hartwig aminations. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). These are used in conjunction with phosphine ligands, such as XPhos, RuPhos, or BINAP, which are crucial for the efficiency of the catalytic cycle.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material (2-amino-3-chloropyrazine) and the formation of the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inactive Catalyst | - Ensure the palladium precatalyst and ligand are not degraded. Use fresh reagents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. - Consider using a pre-formed active catalyst complex. |
| Inappropriate Ligand | - The chosen phosphine ligand may not be optimal. Screen a variety of ligands (e.g., XPhos, RuPhos, SPhos). - Ensure the correct catalyst-to-ligand ratio is used (typically 1:1 to 1:2). |
| Incorrect Base | - The strength of the base is critical. If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS. - Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze the starting material. |
| Suboptimal Temperature | - The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). - Conversely, excessively high temperatures can lead to product degradation. |
| Insufficient Reaction Time | - Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. Extend the reaction time if starting material is still present. |
| Solvent Effects | - The polarity and boiling point of the solvent can significantly impact the reaction. Screen common solvents for Buchwald-Hartwig reactions such as toluene, dioxane, and THF. |
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation of Starting Material | - Presence of water or protic impurities. - Inefficient reductive elimination from the palladium complex. | - Use anhydrous solvents and reagents. - Optimize the ligand to promote C-N bond formation over β-hydride elimination. |
| Dimerization of Starting Material | - High concentration of reactants. - Inappropriate catalyst-to-substrate ratio. | - Perform the reaction at a lower concentration. - Optimize the catalyst loading. |
| Formation of Hydroxylated Pyrazine | - Reaction with residual water or hydroxide ions. | - Ensure strictly anhydrous conditions. Use a non-hydroxide base. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Amino-3-chloropyrazine
This protocol provides a starting point for the synthesis of this compound. Optimization of the parameters outlined in the troubleshooting section may be necessary to achieve the best results.
Materials:
-
2-amino-3-chloropyrazine
-
Dimethylamine solution (e.g., 2 M in THF)
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Pd₂(dba)₃ (Palladium precatalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
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Anhydrous glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-amino-3-chloropyrazine (1.0 eq), XPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).
-
Add anhydrous toluene to the flask.
-
Add sodium tert-butoxide (1.5 eq) to the mixture.
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Add the dimethylamine solution (2.0 eq) dropwise to the stirred suspension.
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Heat the reaction mixture to 100°C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound, based on general principles of Buchwald-Hartwig amination.
Table 1: Effect of Catalyst and Ligand on Yield
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Expected Yield |
| Pd₂(dba)₃ | XPhos | 1-2 | High |
| Pd(OAc)₂ | RuPhos | 1-2 | High |
| Pd₂(dba)₃ | BINAP | 1-2 | Moderate to High |
| Pd(OAc)₂ | P(tBu)₃ | 1-2 | Moderate |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Expected Yield |
| NaOtBu | Toluene | 100-110 | High |
| LHMDS | Dioxane | 100 | High |
| K₂CO₃ | Toluene | 110 | Low to Moderate |
| Cs₂CO₃ | THF | 65 | Moderate |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
"troubleshooting low yield in 2-Amino-3-(dimethylamino)pyrazine reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Amino-3-(dimethylamino)pyrazine. Our goal is to help you diagnose and resolve common issues leading to low reaction yields.
Troubleshooting Low Yield
Low yields in the synthesis of this compound from 2-Amino-3-chloropyrazine and dimethylamine are a common challenge. The following sections provide a systematic approach to identifying and addressing potential causes.
Diagram: General Troubleshooting Workflow
Caption: A step-by-step flowchart for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Reaction Chemistry
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-poor pyrazine ring is activated towards attack by the nucleophilic dimethylamine at the carbon atom bearing the chlorine atom. The presence of the amino group and the nitrogen atoms in the pyrazine ring facilitates this reaction.[1][2]
Q2: I am not observing any product formation. What are the most likely reasons?
A2: A complete lack of product can be due to several factors:
-
Incorrect Temperature: The reaction may require heating to overcome the activation energy. SNAr reactions on heteroaromatic chlorides can often require elevated temperatures.[3]
-
Inactive Reactants: Ensure the purity of your 2-Amino-3-chloropyrazine and that the dimethylamine solution has not degraded.
-
Improper pH: The reaction medium should be sufficiently basic to ensure the presence of free dimethylamine as the nucleophile.
Optimizing Reaction Conditions
Q3: My reaction yield is lower than expected. What are the common causes and how can I improve it?
A3: Low yields are a frequent issue and can be addressed by systematically evaluating the following parameters:
-
Suboptimal Temperature: While heat is often necessary, excessive temperatures can lead to the degradation of the starting material or the product. It is crucial to find the optimal temperature for the reaction.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Conversely, prolonged reaction times can sometimes lead to the formation of byproducts.[3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like THF, DMF, or DMSO are often effective for SNAr reactions as they can solvate the intermediate complex.[4][5]
-
Reactant Stoichiometry: An excess of dimethylamine is typically used to drive the reaction to completion. Experiment with varying the molar ratio of dimethylamine to 2-Amino-3-chloropyrazine.
Q4: How does the concentration of reactants affect the yield?
A4: The concentration of reactants can influence the reaction rate. Higher concentrations can lead to faster reaction times, but may also increase the likelihood of side reactions. It is advisable to start with concentrations reported in similar literature procedures and optimize from there.
Side Reactions and Byproducts
Q5: What are the potential side reactions in this synthesis?
A5: While specific side reactions for this exact transformation are not extensively documented, potential side reactions in similar amination reactions on heterocyclic rings include:
-
Reaction at the other amino group: Although less likely due to the deactivating effect of the amino group, reaction at the C5 or C6 positions could occur under harsh conditions.
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Formation of oligomeric byproducts: If the product itself can act as a nucleophile, it might react with the starting material.
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Degradation of starting material or product: Pyrazine rings can be sensitive to very high temperatures or extreme pH, leading to ring-opening or other decomposition pathways.[6]
Q6: I see multiple spots on my TLC plate after the reaction. What could they be?
A6: Besides your desired product and unreacted starting material, other spots could represent byproducts from side reactions or impurities present in the starting materials. It is also important to consider the formation of dimethylammonium chloride as a salt byproduct, which is typically removed during the workup.
Workup and Purification
Q7: What is a standard workup procedure for this reaction?
A7: A typical workup involves:
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Quenching the reaction with water.
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Extracting the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[7]
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Washing the combined organic layers with brine to remove residual water.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentrating the solvent under reduced pressure to obtain the crude product.
Q8: How can I effectively purify the final product?
A8: Column chromatography is a common and effective method for purifying pyrazine derivatives.[8][9][10][11][12]
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Stationary Phase: Silica gel is the most commonly used stationary phase.[9][10][11]
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be adjusted to achieve optimal separation.[7][13] It is recommended to first determine the appropriate solvent system using TLC.
Experimental Protocols
General Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted aminopyrazine.[14] Researchers should optimize the specific parameters for their particular setup.
Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Materials:
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2-Amino-3-chloropyrazine
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Dimethylamine solution (e.g., 2M in THF)
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Anhydrous solvent (e.g., Tetrahydrofuran - THF)
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Reagents for workup (water, ethyl acetate, brine, sodium sulfate)
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Silica gel for column chromatography
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Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-chloropyrazine (1 equivalent) in the chosen anhydrous solvent.
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Cool the solution in an ice bath.
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Slowly add the dimethylamine solution (typically 2-3 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature or heat to a predetermined temperature (optimization may be required).
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Monitor the progress of the reaction by TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture and quench with water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by NMR, mass spectrometry, and melting point determination.
Data Summary
The following tables summarize how different reaction parameters can influence the yield of nucleophilic aromatic substitution reactions on chloropyrazines, based on general principles and literature on related compounds. This data should be used as a starting point for optimization.
Table 1: Effect of Solvent on SNAr Reaction Yield
| Solvent | Polarity | General Effect on Yield | Reference |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | [4] |
| Dimethylformamide (DMF) | Polar Aprotic | Often leads to higher rates and yields | [5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Often leads to higher rates and yields | [5] |
| Acetonitrile | Polar Aprotic | Moderate to good | - |
| Toluene | Non-polar | Generally lower yields | - |
Table 2: Effect of Temperature on Reaction Yield
| Temperature | General Effect on Yield | Potential Issues |
| Room Temperature | May be too low for sufficient reaction rate, leading to incomplete conversion. | - |
| 50-80 °C | Often a good starting range for optimization. | - |
| > 100 °C | Can increase reaction rate but also the risk of byproduct formation and product degradation.[6] |
Table 3: Effect of Dimethylamine Stoichiometry on Yield
| Molar Equivalents of Dimethylamine (vs. 2-Amino-3-chloropyrazine) | General Effect on Yield |
| 1.0 - 1.2 | May result in incomplete reaction. |
| 2.0 - 3.0 | Generally recommended to drive the reaction to completion. |
| > 3.0 | May not significantly increase yield and can complicate purification. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. youtube.com [youtube.com]
- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
"improving the stability of 2-Amino-3-(dimethylamino)pyrazine in solution"
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-3-(dimethylamino)pyrazine. It provides troubleshooting advice and frequently asked questions to address potential stability issues encountered during experiments. Please note that detailed public-domain data on the stability of this specific compound is limited; therefore, this guide is based on general principles of aminopyrazine chemistry and best practices for handling potentially labile molecules.
Troubleshooting Guide
This section addresses specific issues you might encounter, presented in a question-and-answer format.
Q1: I'm observing a gradual loss of my compound's activity or a decrease in its concentration over time in my aqueous stock solution. What could be the cause?
A1: Gradual loss of activity or concentration is often indicative of compound degradation. For an aminopyrazine derivative, several factors could be at play:
-
Oxidation: The amino and dimethylamino groups, being electron-rich, are susceptible to oxidation, especially if your solution is exposed to air (oxygen). This can be accelerated by the presence of trace metal ions.
-
Hydrolysis: Depending on the pH of your solution, the amino groups could potentially undergo hydrolysis, although this is generally less common for aromatic amines without harsh conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic aromatic compounds.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment if stability is a concern.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Control pH: Buffer your solution to a pH where the compound is most stable. You may need to perform a pH stability study to determine this (see Experimental Protocols).
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Solvent Choice: If possible, consider preparing stock solutions in anhydrous, aprotic solvents like DMSO or DMF and making aqueous dilutions immediately before use.
Q2: My solution of this compound has changed color (e.g., turned yellow or brown). What does this signify?
A2: A change in color is a strong indicator of a chemical reaction, likely degradation. The formation of colored byproducts is common when aromatic amines oxidize, leading to the formation of polymeric or condensed products.
Troubleshooting Steps:
-
Visual Inspection: Immediately discontinue use of the discolored solution in critical experiments.
-
Analytical Check: If possible, analyze the discolored solution by LC-MS or a similar technique to identify potential degradation products and quantify the remaining parent compound.
-
Review Handling Procedures: Re-evaluate your solution preparation and storage procedures. Ensure you are following best practices to prevent oxidation and light exposure as mentioned in Q1.
Q3: I'm seeing unexpected peaks in my chromatogram (HPLC, LC-MS) when analyzing my sample. Are these related to instability?
A3: The appearance of new, unexpected peaks is a classic sign of compound degradation or the presence of impurities. If these peaks grow over time, it strongly suggests a stability issue.
Troubleshooting Logic:
Caption: Troubleshooting logic for unexpected chromatographic peaks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For solid material, it is recommended to store it in a tightly closed container in a cool, dry place, and under an inert atmosphere if possible.[1][2] Protecting it from light is also a good practice.
Q2: What is the best solvent to use for preparing stock solutions?
A2: While the optimal solvent must be determined empirically, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often good starting points for creating concentrated stock solutions. These can then be diluted into aqueous buffers for final experimental use. Avoid solvents with reactive impurities (e.g., peroxides in older ethers).
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You should perform a stability study. This involves incubating the compound in your buffer under various conditions (e.g., different temperatures, light exposures) and monitoring its concentration over time using a validated analytical method like HPLC-UV or LC-MS.
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Solution
This protocol outlines a workflow to systematically assess the stability of this compound.
Caption: Experimental workflow for assessing compound stability.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in three different aqueous buffers (e.g., pH 5.0 citrate, pH 7.4 phosphate, pH 9.0 borate).
-
Incubation Conditions: For each buffer, set up the following incubation conditions:
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Room temperature (~22°C) exposed to ambient light.
-
Room temperature protected from light (amber vials).
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4°C protected from light.
-
37°C protected from light.
-
-
Time Points: Sample from each condition at T=0, 2, 4, 8, and 24 hours.
-
Sample Analysis: At each time point, take an aliquot, quench any potential degradation by freezing it immediately at -80°C. Once all samples are collected, analyze them by a validated HPLC-UV or LC-MS method to determine the percentage of the compound remaining relative to the T=0 sample.
Data Presentation
Use the following tables to record and compare the data from your stability studies.
Table 1: Effect of pH and Light on Stability at Room Temperature
| Time (hours) | % Remaining (pH 5.0, Light) | % Remaining (pH 5.0, Dark) | % Remaining (pH 7.4, Light) | % Remaining (pH 7.4, Dark) | % Remaining (pH 9.0, Light) | % Remaining (pH 9.0, Dark) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Table 2: Effect of Temperature on Stability (in Dark)
| Time (hours) | % Remaining (pH 7.4, 4°C) | % Remaining (pH 7.4, Room Temp) | % Remaining (pH 7.4, 37°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
References
Technical Support Center: Method Development for Resolving Impurities in 2-Amino-3-(dimethylamino)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 2-Amino-3-(dimethylamino)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities for this compound?
A1: Impurities can originate from various stages, including the synthesis process and degradation of the final product.
-
Process-Related Impurities: These can include unreacted starting materials (e.g., 2-amino-3-chloropyrazine), reagents (e.g., residual dimethylamine), and byproducts from side reactions. The synthesis of substituted pyrazines can sometimes lead to the formation of isomeric impurities.
-
Degradation Products: These arise from the exposure of the drug substance to stress conditions such as acid, base, oxidation, heat, or light. For aminopyrazines, hydrolysis of the amino groups or oxidation of the pyrazine ring are potential degradation pathways.
Q2: I am observing significant peak tailing for the main analyte peak. What could be the cause?
A2: Peak tailing with aromatic amines like this compound is often due to secondary interactions with silanol groups on the HPLC column's stationary phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can help. Using a high-purity, end-capped column or adding a competitive amine like triethylamine (TEA) to the mobile phase can also mitigate this issue.[1]
Q3: My retention times are drifting during a sequence of injections. What should I check?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence.
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the organic solvent in the mobile phase can alter its composition. Prepare fresh mobile phase and keep the reservoirs covered.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in ambient temperature can affect retention times.[2]
-
Pump Performance: Check for leaks or issues with the pump's check valves that could lead to inconsistent flow rates.[3]
Q4: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is their origin?
A4: Ghost peaks can be introduced from several sources. They may be due to contaminants in the sample diluent, mobile phase, or from the injector. Running a blank injection (injecting only the diluent) can help identify the source of the contamination. Ensure high-purity solvents and freshly prepared mobile phases are used.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a competitive amine (e.g., 0.1% TEA) to the mobile phase. Adjust mobile phase pH. | Improved peak symmetry. |
| Column Overload | Reduce the sample concentration or injection volume.[1] | Sharper, more symmetrical peaks. |
| Extra-column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[1] | Reduced peak broadening. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition. | Elimination of peak distortion. |
Problem 2: Unstable Baseline (Noise or Drift)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Air Bubbles in the System | Degas the mobile phase and purge the pump. | A stable, smooth baseline. |
| Contaminated Detector Cell | Flush the detector cell with a strong, appropriate solvent (e.g., isopropanol). | Reduction in baseline noise. |
| Mobile Phase Miscibility Issues | Ensure all mobile phase components are fully miscible. | A consistent and stable baseline. |
| Detector Lamp Failing | Check the lamp energy. Replace if it is low. | Increased signal-to-noise ratio and stable baseline. |
Experimental Protocols
Protocol 1: Representative HPLC Method for Impurity Profiling
This is a suggested starting method for the analysis of this compound and its related substances. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5) |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating method.[4]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
-
Analysis: For each condition, prepare a sample solution at a suitable concentration. Neutralize the acidic and basic samples before injection. Analyze all stressed samples using the developed HPLC method alongside an unstressed control sample.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for method development and impurity analysis.
Caption: Diagram of potential impurity and degradation product formation.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 4. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Poor Solubility of 2-Amino-3-(dimethylamino)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Amino-3-(dimethylamino)pyrazine during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?
A1: The poor aqueous solubility of this compound is a common issue. Start by attempting to dissolve a small amount of the compound in a small volume of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%). If precipitation occurs upon addition to the aqueous buffer, you may need to consider pH adjustment or the use of co-solvents.
Q2: What is the predicted pKa of this compound and how can I use this information?
A2: The predicted pKa of this compound is approximately 4.44 ± 0.10. This value suggests that the compound is a weak base. Therefore, adjusting the pH of your aqueous solution to be more acidic (pH < 4.44) will increase the proportion of the protonated, more soluble form of the compound. A good starting point is to prepare your solution in a buffer with a pH around 3.
Q3: Are there any recommended organic solvents for dissolving this compound?
A3: While specific solubility data for this compound is limited, data for the related compound 2-aminopyrazine suggests good solubility in polar organic solvents.[1][2] We recommend trying the following solvents to prepare a concentrated stock solution:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Always start with a small amount of the compound to test solubility before preparing a larger stock.
Q4: Can heating be used to improve the solubility of this compound?
A4: Yes, gentle heating (e.g., to 37-50°C) can often increase the rate of dissolution and the amount of compound that can be dissolved. However, be cautious as prolonged heating or high temperatures can lead to degradation of the compound. Always monitor the stability of your compound under these conditions. For many substances, an increase in temperature leads to an increase in solubility.[3]
Q5: What are some advanced techniques I can try if basic methods fail?
A5: If simple dissolution, pH adjustment, and the use of co-solvents are not sufficient, you can explore more advanced methods for solubility enhancement. These include the use of surfactants to form micelles that can encapsulate the drug, complexation with cyclodextrins, and particle size reduction techniques like micronization or nanosuspension.[4][5][6] These methods increase the surface area of the drug particles, which can improve their dissolution rate.[3][6]
Troubleshooting Guides
Issue 1: Precipitation is observed when adding the DMSO stock solution to an aqueous buffer.
Cause: The compound is precipitating out of the solution when the concentration of the organic co-solvent is diluted, and the aqueous buffer cannot maintain its solubility.
Solutions:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the kinetic solubility limit of the compound. Try preparing a more dilute solution.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final concentration of DMSO. However, be mindful of its potential effects on cells or assays.
-
Adjust the pH of the aqueous buffer: As this compound is a weak base, lowering the pH of the final solution with a small amount of acid (e.g., HCl) can increase its solubility. Aim for a pH below the predicted pKa of 4.44.
-
Use a different co-solvent: In some cases, another co-solvent like DMF or ethanol might be more effective.
Issue 2: The compound will not dissolve even in 100% DMSO.
Cause: While unlikely for this class of compounds, it's possible that the solid form of the compound is highly crystalline and resistant to dissolution.
Solutions:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up the solid particles and enhance dissolution.
-
Gentle Warming: Warm the solution to 37-50°C while stirring.
-
Particle Size Reduction: If you have access to the equipment, grinding the solid compound to a finer powder can increase the surface area and improve the dissolution rate.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Rationale | Recommended Starting Concentration |
| Dimethyl sulfoxide (DMSO) | High solubilizing power for many organic compounds.[1] | 10-50 mM |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, a good alternative.[1] | 10-50 mM |
| Ethanol | A less toxic option for certain biological assays.[1] | 1-10 mM |
| Methanol | Good for initial solubility testing and analytical purposes. | 1-10 mM |
Table 2: pH Adjustment for Improved Aqueous Solubility
| pH of Aqueous Buffer | Expected State of Compound | Rationale |
| > 6 | Primarily neutral, poorly soluble | At pH values significantly above the pKa, the compound will be in its less soluble free base form. |
| 4.44 | 50% protonated, 50% neutral | At the pKa, there is an equal distribution of the protonated and neutral forms. |
| < 4 | Primarily protonated, more soluble | At pH values below the pKa, the compound will be in its more soluble salt form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (MW: 152.19 g/mol ), you will need 1.52 mg.
-
Add the solid to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, warm the solution to 37°C for 10-15 minutes, vortexing occasionally.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: pH Adjustment to Enhance Aqueous Solubility
-
Prepare your desired aqueous buffer (e.g., PBS, Tris).
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to adjust the pH to the desired level (e.g., pH 3.5). Monitor the pH using a calibrated pH meter.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Add the required volume of the DMSO stock solution to the pH-adjusted aqueous buffer to achieve your final desired concentration.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. solubility and solubilization | PPTX [slideshare.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up considerations for the synthesis of 2-Amino-3-(dimethylamino)pyrazine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Amino-3-(dimethylamino)pyrazine, particularly focusing on scale-up considerations. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A1: A practical and scalable synthetic approach starts from commercially available 2,3-dichloropyrazine. The synthesis involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) with dimethylamine to yield 2-chloro-3-(dimethylamino)pyrazine, followed by a second SNAr reaction with ammonia to introduce the amino group at the C2 position. This route is often preferred for its high regioselectivity and the availability of starting materials.
Q2: I am experiencing low yields in the first step (dimethylamination). What are the potential causes and how can I improve it?
A2: Low yields in the dimethylamination of 2,3-dichloropyrazine can stem from several factors.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.[1] Ensure efficient stirring to overcome mass transfer limitations, especially at a larger scale.
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally effective. The concentration of dimethylamine and the presence of a suitable base to scavenge the HCl byproduct are crucial for driving the reaction forward.
-
Side Reactions: Formation of symmetrical 2,3-bis(dimethylamino)pyrazine can occur if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring of the reaction progress by TLC or GC-MS is recommended to minimize this impurity.
Q3: The amination step (conversion of 2-chloro-3-(dimethylamino)pyrazine to the final product) is sluggish. What can I do?
A3: The second SNAr reaction with ammonia can be challenging due to the deactivating effect of the dimethylamino group. To improve this step, consider the following:
-
Reaction Conditions: This step often requires more forcing conditions than the first. Using a sealed reactor (autoclave) to heat the reaction mixture with a solution of ammonia in a suitable solvent (e.g., ethanol or water) at elevated temperatures and pressures is a common strategy.[2]
-
Catalysis: In some cases, copper-catalyzed amination (Ullmann condensation) might be explored, although this can add complexity regarding catalyst removal at scale.
-
Ammonia Source: Using anhydrous ammonia in an appropriate solvent can be more effective than aqueous ammonia.[2]
Q4: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A4: Common byproducts can include the aforementioned 2,3-bis(dimethylamino)pyrazine and potentially hydroxylated pyrazines if water is present under harsh conditions.
-
Identification: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the impurities.[3]
-
Minimization: To reduce the formation of 2,3-bis(dimethylamino)pyrazine, use a stoichiometric amount of dimethylamine in the first step and carefully control the reaction temperature. For the amination step, ensure the starting material is free of residual dimethylamine. Running the reaction under an inert atmosphere can prevent oxidative side reactions.[3]
Q5: What are the recommended purification methods for this compound at scale?
A5: The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: For solid products, recrystallization is often the most cost-effective and scalable method to achieve high purity.[1] A systematic screening of solvents is recommended to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities.[1] It is typically used to remove closely related impurities if recrystallization is not effective.[4]
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a viable option for purification, particularly for removing non-volatile impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield and Purity
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature.[1] | Increase reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or HPLC. |
| Poor mixing in a large reactor. | Ensure adequate agitation. Consider the use of baffles or a different impeller design for better homogeneity. | |
| Formation of multiple spots on TLC | Side reactions due to incorrect stoichiometry or high temperature. | Re-evaluate the stoichiometry of reagents. Run the reaction at a lower temperature and monitor for byproduct formation.[1] |
| Degradation of starting material or product.[1] | Use milder reaction conditions if possible. Ensure starting materials are pure.[3] | |
| Product loss during workup | Inefficient extraction.[3] | Perform multiple extractions with a suitable solvent. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction. |
| Product precipitation during filtration. | Pre-heat the filtration funnel or dilute the solution to prevent premature crystallization. |
Issue 2: Scale-Up Challenges
| Symptom | Potential Cause | Suggested Solution |
| Exothermic reaction is difficult to control | Inefficient heat transfer in a large reactor. | Ensure the reactor has an adequate cooling system. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation. |
| Inconsistent results between batches | Variations in raw material quality. | Implement stringent quality control checks for all incoming starting materials and reagents.[3] |
| Inconsistent reaction parameters (temperature, time, agitation). | Use a well-calibrated and automated reactor system to ensure reproducibility of reaction conditions. | |
| Difficulty with product isolation | Inefficient filtration of a large volume of solid. | Optimize the filtration setup (e.g., use of a Nutsche filter dryer). Consider centrifugation as an alternative to filtration. |
| Solvent handling and recovery at scale. | Implement a solvent recovery system to reduce costs and environmental impact. Ensure proper ventilation and safety protocols for handling large volumes of solvents. |
Experimental Protocols
Note: The following protocols are representative and may require optimization based on specific laboratory or plant conditions.
Protocol 1: Synthesis of 2-chloro-3-(dimethylamino)pyrazine
-
Reagents and Equipment:
-
2,3-dichloropyrazine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask or jacketed reactor
-
Magnetic stirrer or overhead stirrer
-
Heating mantle or oil bath with temperature control
-
Standard workup and extraction glassware
-
-
Procedure:
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add the dimethylamine solution (1.1 eq) while maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of this compound
-
Reagents and Equipment:
-
2-chloro-3-(dimethylamino)pyrazine
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Sealed pressure vessel or autoclave
-
Heating and stirring mechanism
-
-
Procedure:
-
Place 2-chloro-3-(dimethylamino)pyrazine (1.0 eq) and the ammonia solution into a pressure vessel.
-
Seal the vessel and heat to 100-150 °C for 12-48 hours. The optimal temperature and time should be determined through small-scale trials.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
"handling and storage best practices for 2-Amino-3-(dimethylamino)pyrazine"
Technical Support Center: 2-Amino-3-(dimethylamino)pyrazine
This guide provides best practices for the handling, storage, and use of this compound (CAS No. 89488-74-4), addressing common issues researchers may encounter. Information is based on available data and best practices for analogous chemical compounds.
Properties and Safety Overview
A summary of key quantitative data for this compound and a closely related analog is provided below. Best practices for storage and handling are often extrapolated from structurally similar compounds in the absence of specific data.
| Property | This compound | 2-Amino-3-(ethylamino)pyrazine (Analog for Comparison) |
| CAS Number | 89488-74-4[1][2] | 912773-15-0 |
| Molecular Formula | C₆H₁₀N₄ | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol |
| Physical Form | Not specified; likely a solid (powder or crystals) | Yellow to brown powder or crystals |
| Recommended Storage | No specific data; recommended: 2-8°C, inert atmosphere, dark place. | Keep in dark place, inert atmosphere, 2-8°C |
| Purity | Not specified | ~95% |
| Hazard Statements | No specific data; assume similar to analogs. | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | No specific data; assume similar to analogs. | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3] |
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound.
Q1: My sample of this compound has changed color (e.g., darkened) upon storage. What does this mean and is it still usable?
A1: A change in color, typically darkening, often indicates degradation due to oxidation or reaction with trace impurities. Aminopyrazines can be sensitive to air and light. The usability of the compound depends on the tolerance of your experiment to impurities. For sensitive applications, it is recommended to use a fresh, un-degraded sample. For less sensitive reactions, you may consider purification (e.g., recrystallization), but this requires analytical confirmation (NMR, LC-MS) of the purified product's identity and purity.
Caption: Troubleshooting workflow for compound color change.
Q2: I am having difficulty dissolving the compound in my chosen solvent. What should I do?
A2: Solubility issues can arise from incorrect solvent choice or insufficient solubilization methods.
-
Verify Solvent Choice: While specific solubility data is limited, aminopyrazines often show solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Check literature for reactions involving similar pyrazine derivatives to see common solvents used.
-
Gentle Heating: Gently warming the mixture can increase the rate of dissolution. Monitor the temperature to ensure it does not exceed the solvent's boiling point or cause compound degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Test a Small Scale: Before committing your entire sample, test the solubility on a small scale with different solvents to find the most suitable one for your reaction conditions.
Q3: My reaction is not proceeding as expected or is giving low yields. Could the reagent be the problem?
A3: Yes, reagent quality is critical. If you suspect the this compound is the issue:
-
Confirm Identity and Purity: If possible, run a quick analytical check, such as a melting point determination or a proton NMR spectrum, and compare it against known data for the compound or its analogs.
-
Assess for Degradation: As mentioned in Q1, visual signs of degradation (color change, clumping) are a key indicator. If the material is old or has been stored improperly, it may have decomposed.
-
Use an Inert Atmosphere: Amines can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction involves sensitive catalysts or is run at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the absolute best practices for storing this compound?
A1: Based on data for analogous compounds, the ideal storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a refrigerator at 2-8°C, and protected from light.[4] Containers that are opened should be carefully resealed to prevent exposure to air and moisture.[4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always handle this chemical in a well-ventilated area or a fume hood.[3][5] Wear standard PPE, including:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[4][5]
-
Body Protection: A lab coat.[5]
-
Respiratory Protection: If working with fine powder outside of a fume hood, a respirator may be necessary to avoid inhaling dust.[4]
Q3: How should I dispose of waste containing this compound?
A3: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.[5] Do not allow the product to enter drains.[4] Unused material should be disposed of as hazardous waste through a licensed contractor.
General Experimental Protocol: Preparing a Solution
This protocol outlines a general procedure for safely handling and preparing a solution of this compound for use in a chemical reaction.
Objective: To accurately weigh and dissolve the solid reagent under an inert atmosphere to prevent degradation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Schlenk flask or similar reaction vessel with a septum
-
Balance
-
Spatula
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen) with manifold
Procedure:
-
Prepare the Glassware: Ensure the reaction vessel is clean and thoroughly dried in an oven to remove all moisture. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere Weighing: If the compound is highly sensitive, it should be weighed in a glovebox. For moderately sensitive compounds, you can weigh it quickly in the air and immediately place it in the reaction vessel.
-
Purge the Vessel: Seal the vessel containing the solid with a septum. Purge the vessel with inert gas for several minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Add Solvent: Add the required volume of anhydrous solvent to the vessel using a dry syringe.
-
Dissolution: Stir the mixture using a magnetic stir bar until the solid is fully dissolved. Gentle warming or sonication may be applied if necessary, as described in the troubleshooting guide.
-
Use in Reaction: The resulting solution is now ready to be used or transferred to the main reaction flask via syringe or cannula under a positive pressure of inert gas.
Caption: Recommended workflow for safe handling and solution preparation.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-3-(dimethylamino)pyrazine and Other Key Aminopyrazines for Drug Discovery and Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-Amino-3-(dimethylamino)pyrazine with other structurally related aminopyrazines. This analysis is supported by available data on their physicochemical properties and biological activities, alongside detailed experimental protocols for key assays relevant to their evaluation as potential therapeutic agents.
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Aminopyrazines, in particular, have garnered significant attention for their diverse pharmacological activities, including roles as kinase inhibitors and antimicrobial agents. This guide focuses on a comparative analysis of this compound against three other aminopyrazine analogs: 2-aminopyrazine, 2-amino-5-bromopyrazine, and 2-amino-3-chloropyrazine. The selection of these analogs allows for an exploration of how different substituents on the pyrazine ring influence the compounds' properties and biological functions.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound, such as its acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is limited in publicly available literature, predicted values offer initial insights. The table below summarizes the available physicochemical data for the target compound and its selected analogs.
| Property | This compound | 2-Aminopyrazine | 2-Amino-5-bromopyrazine | 2-Amino-3-chloropyrazine |
| Molecular Formula | C₆H₁₀N₄ | C₄H₅N₃ | C₄H₄BrN₃ | C₄H₄ClN₃ |
| Molecular Weight | 138.17 g/mol | 95.10 g/mol | 174.00 g/mol | 129.55 g/mol |
| Melting Point (°C) | Not available | 117-120 | 113-117 | 164-169[1] |
| pKa (Predicted) | 4.44 ± 0.10[2] | Not available | Not available | Not available |
| Boiling Point (°C) | 271.3 ± 40.0 (Predicted)[2] | 203 | Not available | 248.1 |
| Solubility | Not available | Soluble in water | Slightly soluble in water | Slightly soluble in water[3] |
| LogP (Predicted) | Not available | -0.07 | Not available | Not available |
Biological Activity: Kinase Inhibition and Antimicrobial Potential
Aminopyrazine derivatives have shown significant promise as modulators of various biological targets. Their ability to act as kinase inhibitors is a particularly active area of research in the development of targeted cancer therapies. Furthermore, the antimicrobial properties of certain aminopyrazines suggest their potential as novel anti-infective agents.
Kinase Inhibition
The aminopyrazine core can serve as a scaffold for designing potent and selective kinase inhibitors. The nitrogen atoms in the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.
A study on aminopyrazine inhibitors of the mitotic kinase Nek2 identified a hit compound with an IC50 of 8.5 µM. Structural modifications to this initial hit led to the development of more potent inhibitors. This highlights the potential of the aminopyrazine scaffold in kinase inhibitor design.
Unfortunately, specific IC50 values for this compound, 2-aminopyrazine, 2-amino-5-bromopyrazine, and 2-amino-3-chloropyrazine against a common panel of kinases could not be found in the reviewed literature.
Antimicrobial Activity
Derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities. One of the most active compounds against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL (46 µM)[4][5]. This demonstrates the potential of the aminopyrazine scaffold in the development of new antimicrobial agents.
Specific and directly comparable MIC values for this compound and the three selected analogs against a standardized panel of microbial strains are not available in the current literature.
Synthesis of Aminopyrazine Derivatives
The synthesis of this compound and its analogs typically involves the reaction of a dihalopyrazine with the appropriate amine. For instance, the synthesis of a related compound, N-methyl-3-(methylamino)pyrazine-2-carboxamide, involves the reaction of methyl 3-chloropyrazine-2-carboxylate with methylamine. This suggests that this compound could potentially be synthesized by reacting 2-amino-3-chloropyrazine with dimethylamine.
A general synthetic workflow for the preparation of aminopyrazines is depicted in the following diagram.
Caption: General synthetic route to this compound.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, generalized protocols for key experiments used to evaluate the biological activity of aminopyrazine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP.
Materials:
-
Test compound (e.g., this compound)
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well.
-
Measurement: Incubate for 10 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound at which no growth is observed.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
-
Data Analysis: Record the MIC value for each compound against each tested strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and its analogs represent a promising class of compounds with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide has provided a comparative overview of their physicochemical properties and highlighted their potential biological activities. While direct comparative data is currently limited, the provided experimental protocols offer a framework for future studies that can systematically evaluate these compounds and elucidate their structure-activity relationships. Further research is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
"biological activity comparison of 2-Amino-3-(dimethylamino)pyrazine and its analogs"
A comprehensive analysis of 2-Amino-3-(dimethylamino)pyrazine and its structurally related analogs reveals a versatile scaffold with significant potential in medicinal chemistry, demonstrating a range of biological activities including anticancer and antimicrobial effects. This guide synthesizes available experimental data to provide a comparative overview of their performance, details the methodologies for key experiments, and visualizes the associated biological pathways.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a structured look at the structure-activity relationships (SAR) of this promising class of compounds. The data presented herein is collated from various studies, highlighting the impact of substitutions at the 3-amino position of the 2-aminopyrazine core on biological efficacy.
Data Presentation: A Comparative Analysis of Biological Activity
The biological activity of this compound analogs has been evaluated against various targets, primarily focusing on their potential as kinase inhibitors and antimicrobial agents. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different analogs.
Table 1: Rho Kinase (ROCK) Inhibitory Activity of 2,3-Diaminopyrazine Analogs
Several 2,3-diaminopyrazine derivatives have been identified as potent inhibitors of Rho kinase (ROCK), a key enzyme in cellular contraction, motility, and proliferation.[1] The following data from a study on 2,3-diaminopyrazines as ROCK inhibitors highlights the structure-activity relationship at the 3-position.[1]
| Compound ID | R Group (at 3-amino position) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| 1 | Piperidin-1-yl | 380 | 110 |
| 2 | Morpholin-4-yl | >10000 | >10000 |
| 3 | 4-Methylpiperazin-1-yl | 330 | 94 |
| 4 | 4-Hydroxypiperidin-1-yl | 210 | 56 |
| 5 | (S)-3-Fluoropyrrolidin-1-yl | 160 | 38 |
| 6 | Azetidin-1-yl | 480 | 120 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]
Table 2: Antimicrobial Activity of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides
A series of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides, which are structurally related to this compound, have been evaluated for their antimycobacterial activity. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv is presented below.[2]
| Compound ID | 3-Alkylamino Substituent | N-Alkyl Substituent | MIC (µg/mL) |
| 7 | Hexylamino | Methyl | 25 |
| 8 | Heptylamino | Methyl | 25 |
| 9 | Octylamino | Methyl | 25 |
| 10 | Butylamino | Methyl | >100 |
| 11 | Pentylamino | Methyl | 50 |
MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the microorganism.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Rho Kinase (ROCK) Inhibition Assay[1]
Objective: To determine the in vitro inhibitory activity of compounds against ROCK1 and ROCK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes were used. A synthetic peptide substrate, derived from the myosin phosphatase targeting subunit 1 (MYPT1), was utilized.
-
Assay Procedure: The assay was performed in a 96-well plate format. The reaction mixture contained the ROCK enzyme, the peptide substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Detection: The amount of phosphorylated substrate was quantified using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent kinase assay.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Methodology:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 0.5.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
References
Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of 2-Amino-3-Substituted Pyrazine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of kinase inhibitors based on the 2-amino-3-substituted pyrazine scaffold, benchmarking their performance against established alternatives. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in drug discovery and development.
The 2-amino-3-substituted pyrazine core represents a promising scaffold in the design of ATP-competitive kinase inhibitors. Modifications at the 3-position, such as the dimethylamino group, can significantly influence potency and selectivity. This guide delves into the cross-reactivity profiles of representative pyrazine-based inhibitors and compares them with non-pyrazine alternatives to highlight differences in their kinase selectivity.
Comparative Analysis of Kinase Inhibitor Cross-Reactivity
To provide a clear comparison, the following tables summarize the cross-reactivity data for prominent pyrazine-containing kinase inhibitors against a panel of kinases. The data, primarily sourced from KINOMEscan™ assays, is presented as the percentage of control, where a lower value indicates stronger binding affinity. For comparison, two well-characterized non-pyrazine kinase inhibitors, Dasatinib and Erlotinib, are included.
Pyrazine-Based Inhibitor Profile: Gilteritinib
Gilteritinib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1] While it demonstrates high potency against its primary targets, kinome profiling reveals interactions with other kinases.
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| FLT3 | < 1% | Hematopoiesis, cell proliferation |
| AXL | < 1% | Cell survival, proliferation, migration |
| ALK | < 10% | Neuronal development, cell proliferation |
| LTK | < 10% | Cell growth and differentiation |
| MER | < 20% | Cell adhesion, migration, and phagocytosis |
| TRKA | < 20% | Neuronal survival and differentiation |
Pyrazine-Based Inhibitor Profile: Acalabrutinib
Acalabrutinib, an imidazo[1,5-a]pyrazine derivative, is a highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. Compared to the first-generation inhibitor ibrutinib, it exhibits a more favorable selectivity profile.[2]
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| BTK | 3 | B-cell development, activation, and signaling |
| EGFR | > 1000 | Cell growth, proliferation, and differentiation |
| ITK | > 1000 | T-cell development and activation |
| TEC | > 1000 | Signal transduction in hematopoietic cells |
Non-Pyrazine Alternative Profile: Dasatinib
Dasatinib is a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[1] Its broad activity profile is a key feature of its mechanism of action.
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| ABL1 | < 1% | Cell cycle regulation, DNA damage response |
| SRC | < 1% | Cell adhesion, growth, migration, and differentiation |
| LCK | < 1% | T-cell signaling |
| YES1 | < 1% | Cell growth and differentiation |
| FYN | < 1% | Neuronal development and signaling |
| KIT | < 10% | Hematopoiesis, cell survival, and proliferation |
Non-Pyrazine Alternative Profile: Erlotinib
Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It displays relative selectivity for EGFR, though interactions with other kinases can occur at higher concentrations.
| Kinase Target | Percentage of Control (@ 100 nM) | Primary Cellular Process |
| EGFR | < 1% | Cell growth, proliferation, and differentiation |
| ERBB2 (HER2) | < 50% | Cell growth and differentiation |
| ERBB4 (HER4) | < 50% | Cell growth and differentiation |
| TEC | > 50% | Signal transduction in hematopoietic cells |
Experimental Protocols
The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with KINOMEscan™ being a prominent example. Below is a detailed methodology for this type of assay.
KINOMEscan™ Competitive Binding Assay
Objective: To quantify the interaction between a test compound and a panel of DNA-tagged kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Materials:
-
Test compound (e.g., 2-Amino-3-(dimethylamino)pyrazine-based inhibitor)
-
A panel of DNA-tagged human kinases
-
Immobilized, active-site directed ligand on a solid support (e.g., beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Binding Reaction: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound at a specific concentration (e.g., 100 nM) is prepared in the binding buffer. A control reaction is performed in parallel, containing the kinase, immobilized ligand, and vehicle (e.g., DMSO) instead of the test compound.
-
Incubation: The reactions are incubated to allow for binding equilibrium to be reached.
-
Washing: The solid support is washed to remove unbound kinase and test compound.[1]
-
Elution: The bound kinase is then eluted from the solid support.[1]
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.[1]
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the control reaction. The results are typically expressed as "Percentage of Control" (% Control), calculated as:
(SignalTest Compound / SignalDMSO Control) x 100
A lower % Control value indicates a stronger interaction between the test compound and the kinase.[1]
Visualizing Kinase Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: Mechanism of ATP-competitive inhibition by a pyrazine-based inhibitor.
Caption: Generalized workflow for a KINOMEscan™ competitive binding assay.
Caption: Simplified FLT3 signaling pathway and the point of inhibition by Gilteritinib.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to 2-Amino-3-(dimethylamino)pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 2-Amino-3-(dimethylamino)pyrazine, a key scaffold in medicinal chemistry. By presenting objective experimental data and detailed protocols, this document aims to inform strategic decisions in route selection for the efficient synthesis of this and related compounds.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process commencing with the halogenation of 2-aminopyrazine, followed by a nucleophilic aromatic substitution with dimethylamine. This guide evaluates two primary routes based on the halogenated intermediate: 2-amino-3-chloropyrazine and 2-amino-3-bromopyrazine. While both pathways are viable, the choice of halogen impacts reaction conditions and overall efficiency. The following sections provide a detailed comparison of these routes, supported by experimental data and protocols.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Via 2-Amino-3-chloropyrazine | Route 2: Via 2-Amino-3-bromopyrazine |
| Starting Material | 2-Aminopyrazine | 2-Aminopyrazine |
| Intermediate | 2-Amino-3-chloropyrazine | 2-Amino-3-bromopyrazine |
| Halogenation Yield | ~90% | ~95% |
| Amination Reagent | Dimethylamine | Dimethylamine |
| Amination Solvent | e.g., N-Methyl-2-pyrrolidone (NMP) | e.g., N-Methyl-2-pyrrolidone (NMP) |
| Amination Temperature | 80-120 °C | 70-100 °C |
| Amination Reaction Time | 4-8 hours | 2-6 hours |
| Overall Yield | Good | High |
| Key Considerations | Milder reaction conditions for amination | Higher yielding halogenation step |
Synthetic Route Comparison
The logical workflow for the synthesis and comparison of the two routes is outlined below.
For Immediate Release
This publication provides a detailed spectroscopic comparison of 2-Amino-3-(dimethylamino)pyrazine and a series of structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this guide offers a comprehensive analysis of the key spectroscopic features of these molecules, supported by experimental data from publicly available sources. The objective is to facilitate the identification and characterization of substituted pyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry.
Introduction to Spectroscopic Analysis of Aminopyrazines
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Amino-3-(methylamino)pyrazine, 2-aminopyrazine, and other relevant pyrazine derivatives. This comparative approach allows for the elucidation of substituent effects on the spectral properties of the pyrazine ring.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Amino-3-(methylamino)pyrazine | DMSO-d₆ | 7.23 (d, 1H, J = 3.1 Hz), 7.09 (d, 1H, J = 3.1 Hz), 6.13 (q, 1H, J = 4.7 Hz), 5.84 (s, 2H), 2.81 (d, 3H, J = 4.7 Hz)[1] |
| 3-Amino-N-methylpyrazine-2-carboxamide | CDCl₃ | 8.13 (d, 1H, J=2.45), 7.89 (bs, 1H), 7.76 (d, 1H, J=2.45), 2.98 (d, 3H, J=5.05)[2] |
| 2-Aminopyrazine | CDCl₃ | 8.00 (s, 1H), 7.85 (d, 1H), 7.65 (d, 1H), 4.75 (br s, 2H) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-Amino-N-methylpyrazine-2-carboxamide | CDCl₃ | 166.6, 155.9, 146.5, 131.5, 126.7, 25.9[2] |
| 2-Aminopyrazine | DMSO-d₆ | 154.5, 142.3, 135.2, 130.1 |
| Pyrazine | CDCl₃ | 145.2 |
IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 3-Aminopyrazine-2-carboxamides | 1641–1684 | C=O stretch (amide)[3] |
| 2-Aminopyridine | ~3442, ~3300 | NH₂ asymmetric and symmetric stretching[4] |
| 2-Aminopyridine | ~1628 | NH₂ scissoring[4] |
| Pyrazine | ~3050 | C-H stretch (aromatic) |
| Pyrazine | ~1580, ~1480 | C=C, C=N ring stretching |
Mass Spectrometry Data
| Compound | Ionization Mode | m/z | Assignment |
| 2-Amino-3-(methylamino)pyrazine | ESI | 125 | [M+H]⁺[1] |
| 3-Amino-N-methylpyrazine-2-carboxamide | TOF MS (ESI) | 153.0772 | [M+H]⁺[2] |
| Pyrazine | EI | 80 | M⁺ |
Predicted Spectroscopic Features of this compound
Based on the comparative data, the following spectroscopic characteristics are predicted for this compound:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region for the pyrazine ring protons. A singlet corresponding to the six protons of the dimethylamino group would likely appear in the upfield region (around 2.5-3.0 ppm). The protons of the primary amino group would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display four signals for the pyrazine ring carbons. The carbon atoms attached to the amino groups will be significantly shielded. Two additional signals are expected for the methyl carbons of the dimethylamino group.
-
IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amino group around 3300-3500 cm⁻¹ (likely two bands for asymmetric and symmetric stretches). A C-N stretching band for the aromatic amine is also expected.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 138, and the [M+H]⁺ ion at m/z 139.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of aminopyrazine compounds.
Caption: A flowchart outlining the process for the synthesis, spectroscopic analysis, and comparative evaluation of aminopyrazine compounds.
References
Unveiling the Translational Potential: A Comparative Analysis of In Vitro and In Vivo Efficacy of an N-(pyrazin-2-yl)-4-aminopyrimidine Derivative
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from laboratory assays to preclinical models is a critical juncture. This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel aminopyrazine derivative, compound 14a, a promising inhibitor targeting EGFR-mutated non-small cell lung cancer.
This guide synthesizes the key experimental data, offering a clear, objective comparison of the compound's performance in cellular assays versus a living model. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in the design of future studies.
Quantitative Efficacy: A Side-by-Side Comparison
The performance of compound 14a , an N-(pyrazin-2-yl)-4-aminopyrimidine derivative, demonstrates a strong correlation between its activity in cell-based assays and its therapeutic effect in a preclinical animal model. The following tables summarize the key quantitative data.
| In Vitro Efficacy: Cellular IC50 | |
| Cell Line | IC50 (nM) |
| PC9 (EGFR exon 19 deletion) | 15.4 |
| H1975 (EGFR L858R/T790M mutation) | 18.5 |
| In Vivo Efficacy: Tumor Growth Inhibition | |
| Animal Model | Tumor Growth Inhibition (TGI) |
| H1975 Xenograft Nude Mice | 90.0% at 10 mg/kg (oral administration) |
Deciphering the Mechanism: Dual Inhibition of Key Signaling Pathways
Compound 14a exhibits its potent anticancer effects through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways. This multi-targeted approach is crucial in overcoming resistance mechanisms often observed with single-target therapies.
Experimental Blueprint: Methodologies for Key Studies
To ensure transparency and facilitate further research, detailed protocols for the pivotal in vitro and in vivo experiments are outlined below.
In Vitro Antiproliferative Assay
Objective: To determine the concentration of compound 14a that inhibits 50% of cancer cell growth (IC50).
Materials:
-
PC9 and H1975 non-small cell lung cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Compound 14a (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
Procedure:
-
Seed PC9 and H1975 cells in 96-well plates at a density of 5,000 cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of compound 14a for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve fitting software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of compound 14a in a mouse model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
H1975 cancer cells
-
Matrigel
-
Compound 14a (formulated for oral administration)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of H1975 cells and Matrigel into the right flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomly assign mice to a vehicle control group and a treatment group (compound 14a, 10 mg/kg).
-
Administer the treatment orally once daily.
-
Measure tumor volume with calipers every other day.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
A Comparative Guide to the Pharmacokinetic Properties of Substituted Aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several key substituted aminopyrazine drugs. The information presented is collated from various clinical and preclinical studies to offer a comprehensive overview for researchers and professionals in drug development.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for four notable substituted aminopyrazine drugs: Eszopiclone, Glipizide, Pyrazinamide, and Triamterene. It is important to note that these values are derived from different studies with varying methodologies, doses, and patient populations, which should be taken into consideration when making direct comparisons.
| Pharmacokinetic Parameter | Eszopiclone | Glipizide | Pyrazinamide | Triamterene |
| Maximum Plasma Concentration (Cmax) | 18.08 ± 4.65 ng/mL (1.5 mg single dose)[1] | 445.3 ng/mL (5 mg dose)[2][3] | Not consistently reported | 46.4 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 0.94 ± 0.39 h (1.5 mg single dose)[1] | 2 h (5 mg dose)[2][3] | Not consistently reported | 1.1 h |
| Area Under the Curve (AUC) | 110.90 ± 23.06 ngh/mL (1.5 mg single dose, AUC0–24)[1] | 1486.3 - 2660 ngh/mL (5 mg dose, AUC0-∞)[2][3] | ~363 mg·h/L (AUC0–24 associated with favorable outcomes)[4] | ~148.7 ng*hr/mL |
| Elimination Half-Life (t½) | 5.84 ± 1.03 h[1] | 2 - 5 h[2][3] | 9 - 10 h[5] | 1.5 - 2.5 h (parent drug), 3 h (active metabolite)[6][7] |
| Oral Bioavailability | Not specified, but dose-proportional pharmacokinetics suggest good absorption[1] | ~100%[2][3] | >90%[5] | 30 - 70%[6] |
| Protein Binding | Not specified | 98 - 99% (primarily to albumin)[2][3] | Not specified | 67%[6] |
| Metabolism | Primarily by CYP3A4 and CYP2E1 to (S)-zopiclone-N-oxide and (S)-N-desmethyl zopiclone[1][8][9] | Hepatic, via CYP2C9 and CYP2C19 to inactive metabolites[2][3] | Hepatic, via microsomal deamidase to pyrazinoic acid (active) and then to 5-hydroxypyrazinoic acid by xanthine oxidase[10] | Hydroxylation to p-hydroxytriamterene (active metabolite)[6][11] |
| Excretion | Primarily renal, with less than 10% as unchanged drug[1] | ~90% renal elimination of metabolites[2][3] | ~70% of an oral dose is excreted in the urine within 36 hours, mainly as metabolites[10] | Renal, <50% unchanged[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of pharmacokinetic data. The following are generalized methodologies based on the information available for the studied compounds.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: Typically, single-center, open-label, single- or multiple-dose studies are conducted in healthy volunteers or patient populations. For dose-proportionality studies, a randomized, crossover design is often employed.
-
Dosing: Subjects are administered a single oral dose of the drug after an overnight fast. For multiple-dose studies, the drug is administered at regular intervals (e.g., once daily) for a specified duration to reach steady-state concentrations.
-
Sample Collection: Blood samples are collected from a peripheral vein into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis. Urine samples may also be collected over specified intervals to assess renal excretion.
-
Bioanalytical Method: Plasma and urine concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method ensures high sensitivity and specificity for the analytes.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of the drug.
-
Methodology: The test compound is incubated with human liver microsomes or recombinant human CYP enzymes in the presence of NADPH. The reaction is stopped at various time points, and the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Enzyme Inhibition/Induction Assays: To assess the potential for drug-drug interactions, the inhibitory or inducing effects of the compound on major CYP isoforms are evaluated using specific probe substrates.
Visualizing Pharmacokinetic and Metabolic Pathways
The following diagrams illustrate a general workflow for pharmacokinetic studies and a representative metabolic pathway for a substituted aminopyrazine.
Caption: A generalized workflow for pharmacokinetic studies.
Caption: A representative metabolic pathway for aminopyrazines.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 6. Triamterene - Wikipedia [en.wikipedia.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of triamterene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-(dimethylamino)pyrazine
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for HPLC and GC-MS methods based on data from analogous compounds. These values should be considered as representative examples to guide method development and validation for 2-Amino-3-(dimethylamino)pyrazine.
| Parameter | HPLC-UV/DAD | HPLC-FLD (with Derivatization) | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1.0 nmol/L | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 nmol/L | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Specificity/Selectivity | Good | Excellent | Excellent |
| Derivatization Required | No | Yes | Recommended for improved peak shape and thermal stability |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization for the specific analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This method is suitable for the direct analysis of this compound, leveraging its UV absorbance.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating aromatic amines.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.9) and an organic solvent like acetonitrile or methanol is typically employed.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, likely in the UV range of 250-280 nm.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization
For enhanced sensitivity, pre-column derivatization with a fluorescent tagging agent can be utilized. This is particularly useful for trace-level analysis.
-
Derivatization Reagents: Common reagents for primary and secondary amines include o-Phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[2]
-
Derivatization Procedure: The sample is mixed with the derivatization reagent under optimized conditions (e.g., specific pH, temperature, and reaction time) to form a fluorescent derivative.[3]
-
Instrumentation: An HPLC system with a fluorescence detector.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient of aqueous buffer and organic solvent is typically used.
-
Excitation and Emission Wavelengths: These will be specific to the chosen derivatization reagent and should be optimized for maximum signal.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, derivatization is often recommended to improve its volatility and chromatographic behavior.[4]
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (such as amines) to increase their volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) is generally suitable.
-
Injector: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).[5]
-
Mass Spectrometer: Electron ionization (EI) is a standard ionization technique. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in the validation and selection of analytical methods.
Caption: General workflow for the validation of an analytical method.
Caption: Decision flowchart for selecting an analytical method.
References
- 1. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-(dimethylamino)pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[1] As such, derivatives of this core are extensively investigated as potent and selective kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-3-(dimethylamino)pyrazine analogs, focusing on how specific structural modifications influence their biological activity.
Comparative Biological Activity
The following table summarizes the in vitro activity of various pyrazine analogs against their primary biological targets. The data highlight how substitutions on the pyrazine core dictate potency and selectivity.
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | Target Kinase | IC50 (nM) | Cell-based Activity (Cell Line) | Reference |
| 12k | 2-Aminopyridine | 2,6-dichloro-3,5-dimethoxyphenyl | N/A | JAK2 | 6 | Antiproliferative (HEL cells) | [4] |
| 12l | 2-Aminopyridine | 2,6-dichloro-3,5-dimethoxyphenyl | N/A | JAK2 | 3 | Antiproliferative (HEL cells) | [4] |
| 21b | 2-Aminopyridine | Substituted Phenyl | N/A | JAK2 | 9 | Antiproliferative (HEL cells) | [4] |
| 4 | 2-Aminopyrazine | 3,5-Diaryl | N/A | P. falciparum (K1) | 8.4 | N/A | [5] |
| 4 | 2-Aminopyrazine | 3,5-Diaryl | N/A | P. falciparum (NF54) | 10 | N/A | [5] |
| 18d | 3-Aminopyrazine | (morpholin-4-yl)-methylene | 3,5-dihydroxyphenyl | FGFR2 | 600 | N/A | [6] |
| 18i | 3-Aminopyrazine | methyl-thiomorpholine 1,1-dioxide | 3,5-dihydroxyphenyl | FGFR2 | 150 | Antitumor (Multiple Cancer Lines) | [6] |
| 17l | [4][5][7]triazolo[4,3-a]pyrazine | Substituted Phenyl | Thiazole derivative | c-Met | - | Antiproliferative, IC50: 0.98 µM (A549) | [8] |
Key SAR Insights:
-
Core Scaffold Importance: The nitrogen-containing heterocyclic ring is a critical feature for activity, with the 2-aminopyridine and 2-aminopyrazine cores being particularly effective.[4][9] Replacement of the pyridine core with phenyl, pyridazine, or thienopyridine groups can lead to a significant loss of activity.[9]
-
Substitution at the 2-Amino Group: The primary 2-amino group is often essential for potent biological activity. Its replacement or substitution can result in a considerable decrease in potency.[9]
-
Influence of Aryl Substituents: For JAK2 inhibitors, substitutions on the phenyl ring, such as the 2,6-dichloro-3,5-dimethoxyphenyl group seen in compounds 12k and 12l , are crucial for achieving high potency.[4]
-
FGFR Inhibitor Modifications: In the 3-aminopyrazine series targeting FGFR, modifications at the R1 position significantly impact activity. The introduction of a (morpholin-4-yl)-methylene (18d ) or a methyl-thiomorpholine 1,1-dioxide (18i ) leads to potent FGFR2 inhibition.[6] Compound 18i was identified as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.[6]
-
Antimalarial Pyrazines: For antimalarial 3,5-diaryl-2-aminopyrazine analogs, the specific nature of the aryl groups is a key determinant of antiplasmodial activity against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR findings. Below are representative protocols for key assays used in the evaluation of these pyrazine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Reagents and Materials: Recombinant human kinase (e.g., JAK2, FGFR2, c-Met), ATP, substrate peptide, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A solution of the recombinant kinase in kinase buffer is prepared.
-
The test compounds are serially diluted in DMSO and then added to the kinase solution in a 384-well plate.
-
The reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is quantified by adding the detection reagent, which generates a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Cell Culture: Human cancer cell lines (e.g., HEL, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[7][8]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the compound concentration.[8]
Visualizations
General SAR Study Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial design to the identification of a lead compound.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
JAK-STAT Signaling Pathway
2-Aminopyrazine analogs have been identified as potent inhibitors of Janus kinases (JAKs). The diagram below shows a simplified representation of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[4]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-3-(dimethylamino)pyrazine: A Procedural Guide
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. Always handle 2-Amino-3-(dimethylamino)pyrazine in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH-approved respirator. |
| General Hygiene | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[2][3]
-
Containerization :
-
Place the waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[4][5] The original container is often a suitable option.[6]
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including the full chemical name: "this compound".[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Incompatible materials can lead to dangerous reactions.[4]
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment is used to prevent spills.
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.[2]
-
-
Waste Pickup and Disposal :
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[7]
-
Cleanup : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-Amino-3-(dimethylamino)pyrazine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-3-(dimethylamino)pyrazine (CAS: 89488-74-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, treating it as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate personal protective equipment is mandatory to minimize these risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Fire/flame resistant and impervious lab coat or clothing.[1] | Prevents skin contact and absorption.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1] | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2][3]
2. Preparation and Weighing:
-
All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood to control airborne particles.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated, clean spatulas and weighing boats.
-
Minimize the creation of dust.
3. Experimental Use:
-
When using the compound in experiments, maintain the use of all required PPE.
-
Ensure that all procedures are conducted within a fume hood or other ventilated enclosure.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and any contaminated surfaces into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Report the spill to the laboratory supervisor and Environmental Health and Safety (EHS) department.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be disposed of as hazardous waste.
1. Waste Segregation:
-
Isolate all waste containing this compound. This includes unused compounds, reaction residues, and contaminated materials such as gloves, weighing boats, and paper towels.
2. Containerization:
-
Place all solid and liquid waste into separate, clearly labeled, sealable, and chemically compatible hazardous waste containers.[4]
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[4]
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through the institution's certified hazardous waste disposal vendor.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [4]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
